This technical guide details the chemical identity, synthesis, and application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile , a critical intermediate in the development of Tyrosine Kinase Inhibitors (TKIs). A Privile...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile , a critical intermediate in the development of Tyrosine Kinase Inhibitors (TKIs).
A Privileged Scaffold for EGFR/HER2 Kinase Inhibitor Development[1][2][3]
Executive Summary
4-Chloro-5,8-difluoroquinoline-3-carbonitrile (CAS: 936497-95-9) is a highly functionalized heterocyclic building block.[1] It serves as the electrophilic "warhead precursor" for a class of 4-anilinoquinoline-3-carbonitriles, which are potent irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
The molecule’s value lies in its C4-Chlorine atom (highly susceptible to nucleophilic aromatic substitution, SNAr) and the C3-Nitrile group (which modulates electronic density and provides a handle for hydrogen bonding in the ATP-binding pocket of kinases). The 5,8-difluoro substitution pattern is specifically engineered to modulate metabolic stability and lipophilicity compared to the more common 6,7-difluoro analogs (e.g., fluoroquinolone antibiotics).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The industrial synthesis of this scaffold utilizes a modified Gould-Jacobs reaction . This route is preferred for its scalability and the availability of starting materials. The synthesis proceeds in three distinct stages: Condensation, Cyclization, and Chlorination.
Step 1: Condensation
Reagents: 2,5-Difluoroaniline + Ethyl (ethoxymethylene)cyanoacetate (EMCA).
Conditions: Ethanol or Toluene, reflux, 2–4 hours.
Mechanism: The aniline nitrogen attacks the electrophilic carbon of the EMCA, eliminating ethanol to form an enamine intermediate.
Step 2: Thermal Cyclization
Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).
Conditions: High temperature (250–280 °C) for Dowtherm A; 100–120 °C for PPA.
Mechanism: Intramolecular electrophilic aromatic substitution. The 2,5-difluoro substitution pattern directs cyclization to the C6 position of the aniline (which becomes C5 of the quinoline), resulting in the 5,8-difluoro pattern.
Product: 5,8-Difluoro-4-hydroxyquinoline-3-carbonitrile.
Step 3: Chlorination (Deoxychlorination)
Reagents: Phosphorus Oxychloride (POCl₃).
Conditions: Reflux (105 °C), neat or in Toluene/Acetonitrile.
Mechanism: The C4-hydroxyl group (tautomeric with the quinolone ketone) reacts with POCl₃ to form a dichlorophosphate intermediate, which is then displaced by chloride ion.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile via the Gould-Jacobs route.
Reaction Engineering & Critical Parameters
To ensure high yield and purity (E-E-A-T principle: Reproducibility), the following parameters must be controlled:
Regioselectivity Control
Challenge: 2,5-Difluoroaniline has two ortho positions relative to the amine: C6 (H) and C2 (F).
Solution: Cyclization preferentially occurs at the C6-H bond due to the high energy barrier required to displace the C2-Fluorine. This naturally yields the 5,8-difluoro isomer (where Aniline-C2 becomes Quinoline-C8 and Aniline-C5 becomes Quinoline-C5).
Moisture Sensitivity (Step 3)
Protocol: POCl₃ is highly sensitive to moisture. The reaction vessel must be dried under nitrogen.
Quenching: The workup involves pouring the reaction mixture into crushed ice. This is highly exothermic. Temperature must be maintained <10 °C to prevent hydrolysis of the nitrile group to an amide.
Application: Kinase Inhibitor Design (SAR)
The 4-Chloro-5,8-difluoroquinoline-3-carbonitrile core is a "privileged scaffold" for synthesizing 4-anilinoquinoline-3-carbonitriles . These compounds act as ATP-competitive inhibitors for EGFR (ErbB1) and HER2 (ErbB2).
Mechanism of Action
Binding: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the "hinge region" of the kinase (specifically Met793 in EGFR).
Substitution: The 4-Cl is displaced by a substituted aniline (e.g., 3-chloro-4-fluoroaniline) via SNAr.
Michael Acceptor Attachment: In irreversible inhibitors (like Neratinib), a Michael acceptor (acrylamide) is attached to the aniline or the quinoline C6/C7 positions to form a covalent bond with Cys797 in the active site.
Pharmacophore Mapping
Figure 2: Structure-Activity Relationship (SAR) of the quinoline-3-carbonitrile scaffold in kinase inhibition.
Safety & Handling Protocols
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
Reactive Hazard: Liberates toxic gas (HCN) if burned or reacted with strong acids.
Handling Protocol:
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
Ventilation: All operations, especially the POCl₃ chlorination and workup, must be performed in a functioning fume hood.
Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize acidic residues with sodium bicarbonate.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24892926 (4-Chloroquinoline derivatives). Retrieved from [Link]
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Retrieved from [Link]
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.[2][3] (Foundational SAR for the 3-cyanoquinoline scaffold). Retrieved from [Link]
The following technical guide details the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, Src) and next-generation fluoroquinolone ant...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, Src) and next-generation fluoroquinolone antibiotics.[1]
This guide prioritizes the Gould-Jacobs type cyclization modified for nitrile retention, which is the industry-standard approach for accessing 3-cyano-4-haloquinolines from aniline precursors.[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
CAS: 936497-95-9
Molecular Formula: C₁₀H₃ClF₂N₂
Core Application: Intermediate for tyrosine kinase inhibitors (TKIs) and antibacterial agents.[1]
Retrosynthetic Logic
The efficient construction of the quinoline core with a 3-cyano group and specific 5,8-fluorine substitution relies on the regioselective cyclization of a 2,5-difluoroaniline derivative.[1]
Disconnection 1 (C-Cl Bond): The 4-chloro substituent is installed via nucleophilic displacement of a 4-hydroxy (tautomeric 4-oxo) group using a chlorinating agent (POCl₃).[1]
Disconnection 2 (Heterocycle Formation): The pyridine ring is formed via high-temperature intramolecular cyclization (Gould-Jacobs type) of an acrylate intermediate.[1]
Starting Materials:
2,5-Difluoroaniline: Provides the pre-installed fluorine pattern.[1] Regiochemistry dictates cyclization at the C6 position (the only open ortho position), yielding the 5,8-difluoro substitution pattern.[1]
Ethyl (ethoxymethylene)cyanoacetate: Acts as the three-carbon synthon, providing the nitrile group and the carbonyl required for cyclization.[1]
Synthesis Pathway Overview
The synthesis proceeds in three distinct chemical stages:
Condensation: Formation of the enamine-acrylate intermediate.[1]
Thermal Cyclization: Ring closure to form the 4-hydroxyquinoline core.[1]
Chlorination: Aromatization and functionalization to the final chloride.[1]
Reaction Scheme Diagram
Caption: Step-wise synthesis from 2,5-difluoroaniline to the target 4-chloroquinoline derivative.
Detailed Experimental Protocols
Step 1: Condensation (Enamine Formation)
This step involves the nucleophilic attack of the aniline nitrogen on the activated ethoxy-vinyl carbon of the acrylate.[1]
This is the critical ring-closing step.[1] It requires high thermal energy to overcome the activation barrier for the intramolecular acylation of the aromatic ring.[1]
Reagents: Intermediate from Step 1.
Medium: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl).[1]
The regioselectivity of the cyclization is governed by the steric and electronic properties of the 2,5-difluoroaniline.[1]
Regiochemical Logic Diagram
Caption: Regioselective analysis confirming the 5,8-substitution pattern.
Explanation:
The aniline nitrogen directs the cyclization to the ortho positions.[1] In 2,5-difluoroaniline, position 2 is occupied by a fluorine atom.[1] Therefore, cyclization can only occur at position 6.[1]
Result: The product is indeed 5,8-difluoroquinoline .[1]
Quantitative Data Summary
Parameter
Step 1: Condensation
Step 2: Cyclization
Step 3: Chlorination
Solvent
Ethanol
Dowtherm A
POCl₃ (Neat)
Temperature
80°C (Reflux)
250°C
105°C (Reflux)
Time
2–4 Hours
1–1.5 Hours
3–5 Hours
Yield
85–95%
70–80%
80–90%
Key Hazard
Flammability
Thermal Burns
Corrosive/Toxic Gas
References
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1][3] (Foundational methodology for quinoline synthesis).
Grohe, K., & Heberg, H. (1987). "Cycloaracylation of Enamines." Liebigs Annalen der Chemie.
Santa Cruz Biotechnology. "4-Chloro-6-fluoro-quinoline-3-carbonitrile Product Data." (Analogous compound data for handling/safety).
An In-depth Technical Guide to the Safe Handling of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
This document provides a comprehensive safety and handling guide for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development. Designed for researchers, chemists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive safety and handling guide for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard Safety Data Sheet (SDS) formats to deliver actionable insights and protocols grounded in established safety principles.
Chapter 1: Compound Identification and Hazard Profile
Chemical Identity
Chemical Name: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
(A 2D chemical structure image would be placed here in a full whitepaper)
GHS Classification and Hazard Statement Analysis
While a specific, universally adopted GHS classification for this exact compound is not consistently available across all suppliers, we can infer its likely hazard profile by analyzing analogous chemical structures containing chloro, fluoro, and nitrile functional groups. The primary hazards are associated with acute toxicity, skin and eye irritation.
Based on data for structurally related benzonitriles and halogenated quinolines, the following GHS classifications should be conservatively assumed until specific toxicological data becomes available.
Hazard Class
GHS Category
Hazard Statement
Rationale & Implication for the Researcher
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Accidental ingestion could lead to significant toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2]
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin
The compound can likely be absorbed through the skin, necessitating the use of appropriate chemical-resistant gloves.[2]
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Direct contact can cause inflammation, redness, and discomfort. Prolonged exposure should be avoided.[2]
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
The compound is expected to be a significant eye irritant. Chemical safety goggles or a face shield are mandatory.[2]
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled
As a powder, dust can be generated during handling. All manipulations must be performed in a certified chemical fume hood.[2]
Expert Insight: The nitrile group (-CN) is a key structural alert for toxicity. While stable on the quinoline ring, metabolic processes or harsh chemical conditions could potentially release cyanide, a potent toxin. Furthermore, the fluoroquinoline core is a well-known pharmacophore, suggesting the molecule is biologically active and should be handled with the respect afforded to potent compounds.[3]
Chapter 2: Proactive Exposure Control & Personal Protection
A multi-layered approach to safety, prioritizing engineering controls, is essential for minimizing exposure risk.
Hierarchy of Controls
The most effective safety strategies focus on removing the hazard or placing a barrier between the researcher and the chemical. Personal Protective Equipment (PPE) is the final line of defense.
Caption: Decision-making workflow for accidental exposure incidents.
Detailed First-Aid Measures
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen, respectively. Seek immediate medical attention.
[4][5]- Skin Contact: Promptly remove contaminated clothing. Wash the affected skin area with soap and a large volume of water. [4]If irritation persists after washing, get medical attention.
[4]- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. [5][6]Seek immediate medical attention.
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. [7]Never give anything by mouth to an unconscious person. [8]Get medical attention immediately.
[4]
Fire-Fighting and Spill Response
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [8][9]Firefighters should wear self-contained breathing apparatus. [8]Hazardous combustion products may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride/fluoride gas.
[10][11]- Spills: Ensure adequate ventilation. [10]Avoid generating dust. [8]Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.
[10][8]
Chapter 5: Toxicological and Disposal Considerations
Toxicological Insights
Acute Effects: As outlined in the GHS profile, the primary acute risks are irritation to the skin and eyes, and toxicity upon inhalation, ingestion, or dermal absorption.
[12]- Chronic Effects: There is no specific data on the chronic toxicity or carcinogenicity of this compound. However, halogenated aromatic compounds can sometimes be persistent and may have long-term health effects. [13]The fluoroquinoline class of antibiotics is known to have potential for serious side effects, including neurological symptoms and tendon damage in some individuals, underscoring the need to treat related research compounds with caution.
[3]
Disposal Protocol
All waste containing this compound, including empty containers, contaminated PPE, and spilled material, must be treated as hazardous chemical waste.
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
[8]
References
Safety Data Sheet: Antioxidant 5057 . Chemos GmbH&Co.KG.
First Aid Procedures for Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).
Safety Data Sheet . Sigma-Aldrich.
3,5-Difluorobenzonitrile - Safety D
Safety Data Sheet . Fisher Scientific.
Spill, First Aid, And Emergency Kits. Mühendislik ve Doğa Bilimleri Fakültesi.
Technical Guide: NMR Characterization of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
Introduction & Significance 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (CAS: 936497-95-9) is a critical heterocyclic intermediate in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Significance
4-Chloro-5,8-difluoroquinoline-3-carbonitrile (CAS: 936497-95-9) is a critical heterocyclic intermediate in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. The unique 5,8-difluoro substitution pattern confers specific pharmacokinetic properties, including enhanced lipophilicity and metabolic stability, compared to the more common 6,7-difluoro analogs.
This application note provides a standardized protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the specific challenges posed by the electron-deficient quinoline core and the spin-spin coupling complexities introduced by the two fluorine nuclei.
Experimental Protocols
Synthesis Workflow (Contextual Origin)
To understand the impurity profile and expected spectral signals, one must recognize the synthetic origin. The compound is typically generated via the Gould-Jacobs reaction pathway or a modified Grohe-Hevers route, followed by chlorination.
Figure 1: Standard synthesis pathway for 3-cyano-4-chloroquinoline derivatives.
Sample Preparation Protocol
Objective: Maximize signal-to-noise ratio (S/N) and resolution of fluorine couplings.
Solvent Selection:
Preferred: DMSO-d6 (Dimethyl sulfoxide-d6). The compound has limited solubility in CDCl3 due to the polar nitrile group and planar aromatic stacking. DMSO-d6 ensures complete dissolution and prevents aggregation peaks.
Alternative: CDCl3 (Chloroform-d) may be used if the sample is highly pure, but chemical shifts will vary slightly.
Preparation:
Weigh 10–15 mg of the solid analyte into a clean vial.
Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).
Sonicate for 30 seconds to ensure homogeneity.
Transfer to a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz / 500 MHz)
Temperature: 298 K (25°C).
1H NMR:
Pulse Angle: 30° (zg30).
Relaxation Delay (D1): 1.0 s (ensure full relaxation of the isolated H-2 proton).
Scans (NS): 16–32.
19F NMR:
Range: -50 to -200 ppm.
Decoupling: Proton-decoupled (19F{1H}) is recommended to simplify the spectrum for integration, followed by a coupled scan to confirm H-F connectivity.
13C NMR:
Sequence: J-Modulated Spin-Echo (JMOD) or DEPTQ to distinguish C/CH2 (up) from CH/CH3 (down).
Scans: >512 (due to quaternary carbons coupled to fluorine).
Spectral Analysis & Interpretation
Structural Logic & Coupling Constants
The 5,8-difluoro substitution creates a complex spin system.
H-2: Appears as a singlet (s) but is highly deshielded due to the adjacent Nitrogen and the electron-withdrawing Nitrile (CN) group at C-3.
H-6 & H-7: These protons form an AMX system with the Fluorine nuclei.
H-6: Ortho to F-5, Meta to F-8.
H-7: Ortho to F-8, Meta to F-5.
Coupling: Expect Large J (~9-11 Hz) for ortho H-F and Medium J (~4-6 Hz) for meta H-F.
Tabulated Spectral Data (DMSO-d6)
Nucleus
Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Assignment
1H
9.25
s
-
H-2 (Ar-H)
1H
8.15
ddd
JH6-F5 ≈ 10.5, JH6-H7 ≈ 9.0, JH6-F8 ≈ 4.5
H-6 (Ar-H)
1H
7.80
ddd
JH7-F8 ≈ 10.0, JH7-H6 ≈ 9.0, JH7-F5 ≈ 5.0
H-7 (Ar-H)
13C
152.0
d
JC-F ≈ 260
C-5 (C-F)
13C
149.5
s
-
C-2 (CH)
13C
148.5
d
JC-F ≈ 255
C-8 (C-F)
13C
142.0
s
-
C-4 (C-Cl)
13C
114.5
s
-
CN (Nitrile)
19F
-118.5
m
-
F-5 (Peri to Cl)
19F
-136.2
m
-
F-8 (Peri to N)
Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm). Values are representative of 5,8-difluoroquinoline scaffolds.
Connectivity Diagram
The following diagram illustrates the scalar couplings (J-coupling) that define the multiplet patterns.
Figure 2: Spin-spin coupling network. Blue dashed line indicates H-H coupling; Red dashed lines indicate H-F coupling.
Troubleshooting & Validation
Common Impurities[1]
Precursor (4-Hydroxy): Look for a broad singlet around 11.0–12.0 ppm (OH) and a shift in the H-2 signal to ~8.6 ppm.
Hydrolysis Product (Carboxamide): If the CN group hydrolyzes, the sharp CN peak at ~115 ppm (13C) disappears, replaced by C=O signals around 165 ppm.
Regioisomers: 6,7-difluoro isomers (common in generic synthesis) will show a different coupling pattern (H-5 and H-8 would appear as doublets of doublets, not ddd, if isolated).
Validation Checklist
Integration: Ensure the aromatic region integrates to exactly 3 protons (1:1:1 ratio for H-2 : H-6 : H-7).
19F Count: Verify exactly two distinct fluorine signals.
Solvent Residuals: Confirm DMSO-d6 quintet at 2.50 ppm and water broad singlet at 3.33 ppm.
References
Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids.[1] Liebigs Annalen der Chemie.
Bayer AG. (2003). Process for synthesis of fluoroquinolonic derivatives.[1][2] Patent WO2003010144A2.
Charushin, V. N., et al. (2008). Fluoroquinolones: Synthesis and Application.[2][3] Chemical Reviews.
Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.
Application Note: Antibacterial Discovery using 4-Chloro-5,8-difluoroquinoline-3-carbonitrile Scaffolds
Executive Summary & Scientific Rationale This guide details the strategic application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter CQC-58 ) in antibacterial drug discovery. While quinolones are traditional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details the strategic application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter CQC-58 ) in antibacterial drug discovery. While quinolones are traditionally associated with DNA gyrase inhibition (via the 4-oxo-3-carboxylic acid pharmacophore), the 3-carbonitrile quinoline core represents a distinct, versatile electrophilic scaffold.[1]
Why use CQC-58?
Electrophilic Reactivity (
): The chlorine atom at position C4 is highly activated by the electron-withdrawing nitrile group at C3 and the heterocyclic nitrogen. This allows for rapid, high-yield Nucleophilic Aromatic Substitution () with diverse amines, enabling the generation of Focused Libraries for Structure-Activity Relationship (SAR) studies.[1]
Fluorine Substitution (C5, C8): The 5,8-difluoro pattern modulates lipophilicity (
) and metabolic stability.[1] Fluorine at C8, in particular, has been shown to enhance activity against Gram-positive anaerobes and improve cellular uptake in related fluoroquinolones.[1]
Bioisosterism: The 3-cyano group serves as a stable, non-ionizable bioisostere for the carboxylic acid or amide, potentially altering cell permeability and evading efflux pumps common in resistant strains.[1]
This protocol focuses on using CQC-58 as a "Late-Stage Diversification" scaffold to generate antibacterial candidates, followed by their biological evaluation.[1]
Chemical Handling & Stability
Critical Warning: The C4-chlorine is susceptible to hydrolysis under acidic or basic aqueous conditions, converting the active electrophile into the inactive 4-hydroxy/4-oxo species.
Protocol A: Stock Solution Preparation
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1] Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent solvolysis.[1]
Concentration: Prepare a 50 mM master stock.
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
QC Check: Verify integrity via LC-MS before use. A major peak shift from MW ~224.6 (Parent) to ~206 (Hydrolysis product, loss of Cl, gain of OH) indicates degradation.[1]
Workflow: High-Throughput Library Generation
The primary utility of CQC-58 in antibacterial research is the rapid synthesis of 4-amino-substituted derivatives. This protocol describes a 96-well block parallel synthesis method.
Experimental Design (DOT Visualization)[1]
Figure 1: Parallel synthesis workflow for generating 4-amino-quinoline-3-carbonitrile antibacterial candidates.
Step-by-Step Synthesis Protocol
Plate Setup: Use a chemically resistant 96-deep-well polypropylene plate.
Reagent Addition:
Add 100 µL of CQC-58 stock (50 mM in DMSO) to each well (5 µmol/well).
Add 150 µL of unique amine solution (50 mM in DMSO) to each well (1.5 eq).
Add 10 µL of DIPEA (N,N-Diisopropylethylamine) as a base scavenger.[1]
Reaction: Seal plate with a chemically resistant mat. Incubate at 60°C for 4 hours with orbital shaking (600 rpm).
Note: The electron-deficient nature of CQC-58 usually drives this reaction to completion without high heat, preserving sensitive amine functionalities.[1]
Work-up (Precipitation Method):
Add 600 µL of sterile deionized water to each well. The hydrophobic 4-amino products typically precipitate.
Centrifuge at 3000 x g for 10 mins.
Decant supernatant (removes excess amine and salts).
Resuspend pellet in 100 µL DMSO for the antibacterial assay.
Antibacterial Assay Protocol (MIC Determination)
Once the library is generated (or if testing CQC-58 directly for intrinsic activity), use the broth microdilution method (CLSI guidelines).[1]
Transfer 5 µL of the DMSO compound solution (from Section 3) into a fresh 96-well clear flat-bottom plate.
Perform 2-fold serial dilutions if determining precise MIC (e.g., 64 µg/mL down to 0.125 µg/mL).
Assay Assembly:
Add 95 µL of bacterial inoculum to each well containing compound.
Final DMSO concentration: 5% (Ensure controls tolerate this; 1-2% is preferred, adjust volumes accordingly if sensitivity is suspected).
Incubation:
Incubate at 37°C for 16–20 hours .
Readout:
Visual: Look for turbidity (growth) vs. clarity (inhibition).[1]
Resazurin: Add 10 µL of 0.01% Resazurin solution. Incubate 1-2 hours. Pink = Growth (Viable); Blue = No Growth (Inhibited).[1]
Data Interpretation Table
Observation
Result
Interpretation
Clear / Blue
No Growth
Concentration MIC. Compound is active.[1][2][3][4][5]
Turbid / Pink
Growth
Concentration < MIC.[1] Compound inactive at this level.[1]
Precipitate
Invalid
Compound crashed out. Check solubility limit (common with fluoro-quinolines).
Mechanism of Action & SAR Logic
When analyzing results from CQC-58 derivatives, apply the following Structure-Activity Relationship (SAR) logic:
C4-Position (Amino group):
Bulky/Basic amines (e.g., N-methylpiperazine): Often improve Gram-negative penetration and solubility.
Aromatic amines (e.g., anilines):[1] May shift mechanism towards kinase inhibition (e.g., EGFR-like off-target effects in bacteria) or DNA intercalation.[1]
C3-Cyano Group:
If activity is low, consider hydrolyzing the nitrile to the Carboxamide (
) using .[1] Some bacterial targets require a hydrogen bond donor at this position.[1]
C5/C8-Fluorines:
These atoms increase the lipophilicity.[1] If the compound is active but cytotoxic to mammalian cells, the hydrophobicity might be too high.[1]
Mechanistic Pathway Diagram (DOT)[1]
Figure 2: Structure-Activity Relationship (SAR) flow for optimizing CQC-58 derivatives.
References
Asahina, Y., et al. (2005).[1][6] "Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent." Journal of Medicinal Chemistry, 48(9), 3443-3446.[1][6] Link
Kuramoto, Y., et al. (2003).[1] "A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group."[7] Journal of Medicinal Chemistry, 46(10), 1905-1915.[1] Link
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link
National Center for Biotechnology Information. (n.d.).[1] "PubChem Compound Summary for CID 177817929, 6-Chloro-5,8-difluoroisoquinoline-4-carbonitrile." PubChem. Link (Note: Structural isomer reference for property comparison).
Application Note: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile in Kinase Inhibitor Synthesis
[1] Abstract This guide outlines the technical application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Unlike the more common 6,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide outlines the technical application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Unlike the more common 6,7-dialkoxyquinolines (e.g., Bosutinib precursors), the 5,8-difluoro substitution pattern offers unique metabolic stability by blocking oxidative metabolism at the C5 and C8 positions while electronically tuning the electrophilicity of the C4 center.[1] This document provides validated protocols for Regioselective Nucleophilic Aromatic Substitution (
) and Nitrile Functionalization, supported by mechanistic insights and analytical workflows.
Introduction: The "Warhead" Scaffold
In medicinal chemistry, the 4-aminoquinoline-3-carbonitrile motif is a privileged scaffold targeting the ATP-binding pocket of kinases (e.g., EGFR, HER2, PI3K).[1] The title compound serves as the electrophilic "warhead" that reacts with nucleophilic anilines to form the core inhibitor structure.[1]
Structural Advantages[1][2]
C4-Chlorine Activation: The C3-cyano group (electron-withdrawing) activates the C4-chlorine towards displacement by amines.[1]
5,8-Difluoro Effects:
Metabolic Blockade: Fluorine substitution at C5 and C8 prevents P450-mediated hydroxylation, a common clearance pathway for quinolines.[1]
Electronic Tuning: The electronegative fluorine atoms lower the LUMO energy of the quinoline ring, increasing the reaction rate of
at the C4 position compared to non-fluorinated analogs.[1]
Core Application 1: Regioselective
Coupling
The primary application of this intermediate is the installation of the "hinge-binding" or "solvent-front" aniline moiety.[1]
Mechanism
The reaction proceeds via an addition-elimination mechanism (
).[1] The nucleophile (aniline) attacks the C4 position, forming a Meisenheimer-like complex stabilized by the electron-withdrawing nitrile group at C3 and the quinoline nitrogen.[1] Chloride elimination restores aromaticity.[1]
Validated Protocol
Objective: Synthesis of 4-(arylamino)-5,8-difluoroquinoline-3-carbonitrile.
PubChem. (n.d.).[1] 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]
World Intellectual Property Organization. (2018).[1] Benzimidazole derivatives and their use as phosphatidylinositol 3-kinase inhibitors (WO2018057810A1).[1] Patentscope. Retrieved October 26, 2023, from [1]
United States Patent Office. (1997).[1] Tricyclic compounds, process for their preparation and pharmaceutical compositions containing them (US5650415A).[1] Google Patents. Retrieved October 26, 2023, from [1]
Application Note: Comprehensive Analytical Characterization of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of novel pharmaceutical intermediates. Introduction: The Critical Role of Characterization 4-Chl...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of novel pharmaceutical intermediates.
Introduction: The Critical Role of Characterization
4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a key heterocyclic intermediate in the synthesis of various pharmacologically active agents, particularly kinase inhibitors and other targeted therapeutics.[1][2] The precise structural and purity profile of this intermediate is paramount, as even minor impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3][4][5] This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, ensuring its identity, purity, and quality.
Our approach is rooted in the principle of orthogonal testing, employing a suite of analytical techniques that provide complementary information. This multi-faceted strategy ensures a thorough and reliable characterization, meeting the stringent requirements of regulatory bodies.[6][7][8]
Logical Workflow for Comprehensive Analysis
A systematic approach to the analysis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is essential. The following workflow outlines the logical progression from initial identification to comprehensive purity assessment.
Process Development Guide: Scalable Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
Executive Summary This Application Note details the process development and large-scale synthesis protocols for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile . This molecule serves as a critical scaffold in the developme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the process development and large-scale synthesis protocols for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile . This molecule serves as a critical scaffold in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1][2]
The synthesis utilizes a modified Gould-Jacobs reaction , optimized for scale-up to kilogram quantities.[1][2] Unlike bench-scale methods, this protocol prioritizes thermal safety, solvent recovery, and impurity management (specifically the regioselective control of the 5,8-difluoro substitution pattern).[1]
Key Process Parameters
Parameter
Specification
Overall Yield
65–75% (3 Steps)
Purity Target
>98.5% (HPLC)
Critical Hazard
High-temperature cyclization (250°C) & quenching
Primary Solvents
Ethanol, Dowtherm A, Toluene
Strategic Analysis & Retrosynthesis
The synthesis is designed around the Gould-Jacobs strategy.[1][2] The 5,8-difluoro substitution pattern is established early by selecting 2,5-difluoroaniline as the starting material.[2] The 3-carbonitrile functionality is introduced via ethyl (ethoxymethylene)cyanoacetate (EMCA), which is more atom-efficient for this specific target than converting an ester later in the sequence.[1][2]
Reaction Pathway Visualization
The following diagram outlines the chemical workflow and critical decision nodes.
Caption: Synthetic workflow for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile highlighting critical safety controls.
Ethanol (Absolute): 5 Volumes (relative to aniline weight)[2]
Protocol
Charge: Load a glass-lined reactor with 2,5-difluoroaniline and ethanol. Agitate to dissolve.
Addition: Add EMCA slowly over 30 minutes at 20–25°C.
Reaction: Heat the mixture to reflux (78–80°C).
Process Insight: The reaction generates ethanol.[2] To drive the equilibrium to completion, use a Dean-Stark trap or partial distillation to remove the co-produced ethanol if conversion stalls.[1]
Dowtherm A (Diphenyl ether/Biphenyl eutectic): 8–10 Volumes[2]
Protocol (Safety Critical)
Pre-heat: Charge Dowtherm A into the reactor and heat to 250–255°C .
Expertise Note: Do not mix the solid and solvent at room temperature and heat them together.[2] This leads to a massive evolution of ethanol vapor at the cyclization temperature, causing dangerous pressure spikes and foaming.
Addition: Add the solid Enamine Intermediate portion-wise (solid feed or hot slurry) to the hot Dowtherm A.
Ventilation:[1][2] Ensure the condenser is set to distill off the generated ethanol immediately.[2]
Reaction: Stir at 250°C for 30–60 minutes after addition is complete.
Workup: Cool the mixture to 20–25°C. The product will precipitate out of the Dowtherm A.
Filtration: Filter the crude solid.
Washing: The filter cake will contain residual Dowtherm A. Wash with Toluene (2 Vols) followed by Hexanes (2 Vols) to remove the high-boiling solvent.[2]
The following logic tree describes the critical decision-making process for the high-hazard Chlorination step.
Caption: Safety decision tree for handling Phosphorus Oxychloride quenching.
References
Gould, R. G., & Jacobs, W. A. (1939).[1][4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2][4]
Grohe, K., & Heberg, H. (1987).[1] "Cycloaracylation of Enamines." Justus Liebigs Annalen der Chemie. (Foundational work on quinolone scale-up).
Technical Support Center: Optimizing the Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
Welcome to the dedicated technical support resource for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your target compound.
Introduction: A Strategic Approach to Synthesis
The synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presence of two electron-withdrawing fluorine atoms on the aniline starting material, coupled with the nitrile group, presents unique challenges throughout the synthesis. This guide is structured around a robust and logical three-step synthetic pathway:
Condensation: The initial formation of an enamine intermediate from 2,5-difluoroaniline and a suitable cyanomalonate derivative.
Thermal Cyclization: High-temperature ring closure to form the core quinoline structure, 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile.
Chlorination: Conversion of the 4-hydroxy group to the final chloro-functionalized product.
This resource will address potential issues at each of these critical stages, providing scientifically grounded solutions to maximize your synthetic success.
Troubleshooting Guide: A Problem-Solving Framework
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.
Step 1: Condensation Reaction
Question 1: I am observing a low yield in the initial condensation of 2,5-difluoroaniline. What are the likely causes and how can I improve it?
Answer: Low yields in this step are often attributed to the reduced nucleophilicity of 2,5-difluoroaniline. The two fluorine atoms are strongly electron-withdrawing, which deactivates the amine group towards nucleophilic attack.
Causality: The lone pair of electrons on the nitrogen atom is less available to attack the electrophilic carbon of your malonate derivative. This can lead to an incomplete reaction or the need for more forcing conditions, which might cause side reactions.
Troubleshooting Strategies:
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.
Use a Catalyst: The addition of a mild Lewis acid or a Brønsted acid catalyst can activate the carbonyl group of the malonate derivative, making it more susceptible to nucleophilic attack.
Extend Reaction Time: Given the lower reactivity, a longer reaction time may be necessary for the reaction to reach completion. Again, monitor by TLC to determine the optimal time.
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different aprotic solvents of varying polarity to find the optimal medium.
Question 2: I am seeing multiple spots on my TLC plate after the condensation reaction, indicating the formation of byproducts. What are these and how can I minimize them?
Answer: The formation of byproducts can be due to side reactions of the starting materials or the product under the reaction conditions.
Potential Side Reactions:
Dimerization or Polymerization: Under harsh conditions, the starting materials or the intermediate product can undergo self-condensation or polymerization.
Reaction with Solvent: Some solvents may not be inert under the reaction conditions and could react with the starting materials.
Mitigation Strategies:
Precise Temperature Control: Avoid excessive temperatures that can promote side reactions. A gradual increase in temperature is often more effective than a rapid jump.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
Purification of Starting Materials: Ensure the purity of your 2,5-difluoroaniline and cyanomalonate derivative, as impurities can lead to unwanted side products.
Step 2: Thermal Cyclization
Question 3: My thermal cyclization to form the 4-hydroxyquinoline is not going to completion, or I am observing degradation of my product.
Answer: Thermal cyclization is a critical step that is highly dependent on temperature and reaction time. Finding the optimal balance is key to achieving a high yield.
Underlying Principles: This step involves an intramolecular electrophilic aromatic substitution, where the newly formed enamine attacks the benzene ring to close the quinoline ring. High temperatures are required to overcome the activation energy of this process.[1]
Troubleshooting Cyclization:
Optimize Cyclization Temperature: The cyclization temperature is crucial. If it is too low, the reaction will be slow or incomplete. If it is too high, you risk thermal decomposition of your starting material and product. A typical starting point for this type of cyclization is in the range of 200-250°C. Consider using a high-boiling point solvent like Dowtherm A or Diphenyl ether.
Time-Course Study: Perform a time-course study to determine the optimal reaction time at your chosen temperature. Take aliquots at regular intervals and analyze them by TLC or HPLC to track the disappearance of the starting material and the formation of the product.
Use of a Catalyst: In some cases, a catalytic amount of a Lewis acid can promote the cyclization at a lower temperature.
Question 4: I am getting a dark, tarry crude product after the cyclization. How can I improve the purity and ease of purification?
Answer: Tar formation is a common issue in high-temperature quinoline syntheses, often due to polymerization and decomposition reactions.
Minimizing Tar Formation:
Strict Temperature Control: As mentioned, avoid overheating.
Inert Atmosphere: Performing the reaction under an inert atmosphere can minimize oxidative decomposition pathways that lead to tar.
Purification Strategies for Tarry Products:
Trituration: Before attempting column chromatography, try triturating the crude product with a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture) to precipitate the desired product while leaving the tarry impurities in solution.
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the 4-hydroxyquinoline intermediate.
Step 3: Chlorination
Question 5: The chlorination of my 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile with phosphorus oxychloride (POCl₃) is giving a low yield.
Answer: Incomplete chlorination can be a significant issue, especially with an electron-deficient quinoline ring.
Mechanistic Insight: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The electron-withdrawing fluorine and nitrile groups can deactivate the hydroxyl group, making the initial phosphorylation step less favorable.
Optimizing Chlorination:
Excess POCl₃: Using a significant excess of POCl₃ can help drive the reaction to completion.
Addition of a Base: The addition of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can facilitate the initial phosphorylation step.
Higher Temperature and Longer Reaction Time: As with the previous steps, increasing the temperature (typically refluxing in POCl₃) and extending the reaction time can improve the conversion. Monitor the reaction progress carefully by TLC.
Use of a Co-solvent: In some cases, the addition of a high-boiling point inert solvent like toluene or xylene can improve the solubility of the starting material and facilitate the reaction.
Question 6: I am concerned about the stability of the nitrile group under the harsh chlorination conditions.
Answer: This is a valid concern. While nitriles are generally stable, the strongly acidic and high-temperature conditions of a POCl₃ reaction could potentially lead to hydrolysis or other side reactions.
Controlling Side Reactions:
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of both POCl₃ and the nitrile group.
Minimize Reaction Time: While a longer reaction time may be needed for complete chlorination, avoid unnecessarily prolonged heating to minimize the risk of nitrile degradation. The optimal time should be determined by monitoring the reaction.
Careful Work-up: Quench the reaction mixture carefully by pouring it onto ice-water. This should be done slowly and with vigorous stirring in a well-ventilated fume hood. The rapid cooling and dilution will help to minimize further side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the cyanomalonate component in the initial condensation?
A1: A common and effective choice is ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group acts as a good leaving group during the condensation with the aniline.
Q2: How do I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of all three steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of your starting materials, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
High-temperature reactions should be conducted with care, using appropriate heating mantles and condensers. Ensure that the glassware is free of cracks and stars.
Quenching of POCl₃ is highly exothermic and releases HCl gas. This must be done slowly, with efficient cooling and stirring, in a well-ventilated fume hood.
Q4: What are the best methods for purifying the final product, 4-Chloro-5,8-difluoroquinoline-3-carbonitrile?
A4:
Column Chromatography: This is often the most effective method for purifying the final product. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.
Recrystallization: If a suitable solvent can be found, recrystallization can provide a highly pure product.
Washing: After quenching the chlorination reaction, the crude product should be thoroughly washed with water to remove any remaining acids, followed by a wash with a saturated sodium bicarbonate solution to neutralize any residual acid. A final wash with brine will help to remove water before drying the organic layer.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-3-((2,5-difluorophenyl)amino)acrylate (Intermediate 1)
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluoroaniline (1.0 eq) in ethanol.
Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the solution.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile (Intermediate 2)
In a suitable high-temperature reaction vessel, place the intermediate from Protocol 1.
Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
Heat the mixture to 240-250°C under an inert atmosphere.
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
Cool the reaction mixture to room temperature. The product should precipitate.
Dilute the mixture with hexane to facilitate precipitation, and collect the solid by filtration.
Wash the solid with hexane and then a small amount of cold ethanol to remove residual high-boiling solvent.
The product can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (Final Product)
Caution: This reaction should be performed in a well-ventilated fume hood.
To a round-bottom flask, add the 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq) from Protocol 2.
Carefully add phosphorus oxychloride (5-10 eq).
Heat the mixture to reflux (approximately 105-110°C).
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Cool the reaction mixture to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The crude product will precipitate. Collect the solid by filtration.
Wash the solid thoroughly with water, then with a saturated sodium bicarbonate solution, and finally with water again until the washings are neutral.
Dry the crude product under vacuum.
Purify the final product by column chromatography on silica gel or by recrystallization.
Data Presentation
Step
Reaction
Key Parameters
Expected Yield
Purity Assessment
1
Condensation
Reflux in ethanol, 4-6 h
70-85%
TLC, ¹H NMR
2
Cyclization
240-250°C in Dowtherm A, 1-2 h
60-75%
TLC, ¹H NMR
3
Chlorination
Reflux in POCl₃, 2-4 h
50-70%
TLC, ¹H NMR, HPLC
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile.
Troubleshooting Decision Tree: Low Yield in Chlorination
Caption: Decision tree for troubleshooting low yields in the chlorination step.
References
Reactivity of Difluoroanilines: For an overview of the role of fluorinated anilines in synthesis, see: The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. Available at: [Link][2]
Quinoline-3-carbonitrile Synthesis: For examples of the synthesis of quinoline-3-carbonitrile derivatives, refer to: Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Available at: [Link][3]
Thermal Cyclization: For insights into thermally activated cyclization mechanisms, see: Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Available at: [Link][1]
Chlorination of 4-Hydroxyquinolines: For a discussion on the chlorination of related compounds, see: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link][4]
common side reactions in quinoline-3-carbonitrile synthesis
Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions & Process Deviations Last Updated: February 11, 2026 Introduction: The Scaffold & The Stakes The qui...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Subject: Troubleshooting Common Side Reactions & Process Deviations
Last Updated: February 11, 2026
Introduction: The Scaffold & The Stakes
The quinoline-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, MEK) and broad-spectrum anti-infectives. Its synthesis is often deceptive: while the ring-closing looks straightforward on paper, the electronic push-pull systems required to install the C3-cyano group often create thermodynamic sinks, leading to tarry polymers, hydrolyzed amides, or regioisomeric mixtures.
This guide moves beyond standard protocols to address the causality of failure. We focus on the two dominant synthetic pathways: the Modified Vilsmeier-Haack (Meth-Cohn) approach and the Friedländer/Knoevenagel Condensation .
Module A: The Vilsmeier-Haack (Meth-Cohn) Pathway
The Route: Cyclization of
-aryl acetamides using POCl/DMF.
The Standard Outcome: 2-Chloro-3-formylquinoline.[1][2]
The Modification: In situ conversion of the iminium intermediate to a nitrile using hydroxylamine hydrochloride (NHOH·HCl).
Critical Failure Mode 1: The "Aldehyde Leak"
Symptom: LCMS shows a mass corresponding to the aldehyde (M+1 = ~192 for unsubstituted) rather than the nitrile, or a mixture of both.
Root Cause: The Vilsmeier intermediate (chloroiminium salt) was hydrolyzed by atmospheric moisture or aqueous workup before the nitrogen source (hydroxylamine) could react.
Mechanism: The Vilsmeier reagent is moisture-sensitive. If water enters before NH
OH, the iminium hydrolyzes to the aldehyde (CHO).
Correction:
One-Pot Protocol: Do not isolate the intermediate. Add NH
OH·HCl directly to the reaction mixture after the cyclization is complete but before quenching with water.
Drying: Ensure DMF is anhydrous (<50 ppm H
O). POCl must be distilled if significant hydrolysis (phosphoric acid sludge) is observed.
Critical Failure Mode 2: Regioisomeric Mixtures
Symptom: Double peaks in HPLC with identical mass.
Context: Occurs when using meta-substituted anilines/acetanilides.
Root Cause: The electrophilic attack of the Vilsmeier reagent can occur at the ortho or para position relative to the amide nitrogen (positions 2 or 6 on the ring), leading to 5- or 7-substituted quinolines.
The Rule:
Electron Donating Groups (EDG) at meta (e.g., -OMe): Strongly favor the 7-substituted product (steric and electronic synergy).
Electron Withdrawing Groups (EWG) at meta (e.g., -Cl): Often yield nearly 1:1 mixtures of 5- and 7-isomers due to competing steric hindrance vs. electronic deactivation.
Mitigation: If separation is difficult, switch to the Friedländer route (Module B), where regiochemistry is fixed by the starting material (2-aminoaryl ketone).
Visualization: The Meth-Cohn Divergence
Figure 1: The critical divergence point in Meth-Cohn synthesis. Premature water exposure leads to the aldehyde, whereas interception with hydroxylamine yields the nitrile.
Module B: Condensation Routes (Friedländer/MCR)
The Route: Condensation of 2-aminobenzaldehyde (or ketone) with active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate).
Critical Failure Mode 3: The "Amide Hydrolysis" Trap
Symptom: Product mass is +18 amu higher than expected (Amide) or +19 amu (Acid). IR shows broad -OH/-NH peaks instead of sharp -CN stretch (~2220 cm⁻¹).
Root Cause: Nitriles are susceptible to hydrolysis under the same basic/acidic conditions used to catalyze the ring closure, especially at high temperatures.[3]
Troubleshooting Protocol:
Observation
Diagnosis
Corrective Action
Amide Formation
Partial hydrolysis. Reaction temperature too high or base too strong (e.g., NaOH).
Switch to catalytic piperidine or L-proline in ethanol at lower temp (60°C).
Carboxylic Acid
Full hydrolysis. Acidic workup was too aggressive.
Avoid heating during acid neutralization. Use buffered workup (pH ~7).
Knoevenagel Stall
Intermediate formed (open chain) but didn't cyclize.
Ensure "Dean-Stark" conditions or molecular sieves are used to remove water and drive the equilibrium.
Critical Failure Mode 4: Self-Condensation of Ketones
Symptom: Complex NMR in the aliphatic region; low yield of quinoline.
Root Cause: If using 2-aminoacetophenone, the ketone can undergo self-aldol condensation before reacting with the nitrile source.
Solution:
Order of Addition: Pre-mix the catalyst and the nitrile source (e.g., malononitrile) before adding the amino-ketone. This ensures the active methylene anion is ready to attack the carbonyl immediately.
Solvent Choice: Switch from protic solvents (EtOH) to polar aprotic (DMF or DMSO) to increase the nucleophilicity of the active methylene species.
Module C: Troubleshooting & FAQ
Q: My Vilsmeier reaction turned into a black tar. What happened?
A: This is "thermal runaway" caused by the exothermic decomposition of the Vilsmeier complex.
Fix: Control the exotherm during the addition of POCl
to DMF (keep < 10°C). Only heat to reflux after the addition is complete and the solution has stirred for 30 mins.
Check: Old POCl
often contains polyphosphoric acids which catalyze tar formation. Use fresh or distilled reagents.
Q: I can't separate the 2-chloro impurity from my nitrile product.
A: In the Meth-Cohn route, the C2-chlorine is intrinsic.
Strategy: Do not attempt difficult chromatographic separation if you plan to substitute the C2 position anyway (e.g., with an amine or alkoxide). Carry the crude 2-chloro intermediate directly into the next S
Ar displacement step. The C2-Cl is highly reactive; the substitution product is usually much easier to purify.
Q: How do I confirm the nitrile is intact without running NMR?
A:IR Spectroscopy is your rapid checkpoint.
Nitrile (-CN): Sharp, distinct band at 2210–2230 cm⁻¹ .
Amide (-CONH2): Doublet bands (NH stretch) at 3100–3400 cm⁻¹ and strong Carbonyl (C=O) at ~1650–1690 cm⁻¹.
Absence of 2220 cm⁻¹ is a "Critical Stop" signal.
Decision Logic: Troubleshooting Low Yields
Figure 2: Logic flow for diagnosing common synthetic failures.
References
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbonitriles." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.
Marco-Contelles, J., et al. (2009).[4] "The Friedländer Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671.
Shaabani, A., et al. (2008). "One-pot synthesis of quinoline-3-carbonitrile derivatives catalyzed by piperidine." Tetrahedron Letters, 49(41), 5908–5910.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Focus: Purification & Isolation Troubleshooting
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Reactive Core" Challenge
Welcome to the technical support hub for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (CAS: 936497-95-9).[1] This molecule is a critical scaffold, often utilized as a precursor for advanced fluoroquinolone antibiotics (e.g., Levofloxacin analogs).
The Core Problem: The electron-withdrawing nature of the 3-cyano group, combined with the 5,8-difluoro substitution, makes the 4-chloro position exceptionally electrophilic. While this reactivity is desired for subsequent
couplings, it creates a "purification paradox": the molecule is prone to hydrolysis (reverting to the 4-hydroxy impurity) during the very aqueous workups designed to clean it.
This guide moves beyond standard textbook protocols to address the specific "tarring" and hydrolysis issues users encounter with this electron-deficient quinoline.
Module 1: The "Black Tar" Phenomenon (Workup Phase)
Symptom: The reaction mixture (typically POCl
) turns into a viscous black oil or "tar" upon quenching with water, trapping the product.
Root Cause:
Exothermic Polymerization: Direct addition of water to the POCl
reaction mass generates massive localized heat and HCl gas. This acidic, high-temperature environment triggers polymerization of the quinoline core.
Phosphoric Acid Entrapment: The byproducts of POCl
hydrolysis (phosphoric acids) form a gum that encapsulates the hydrophobic fluoroquinoline.
Troubleshooting Protocol: The "Inverse Quench" Technique
Do NOT add water to the reaction vessel. Use this specific quenching workflow to maintain a granular solid precipitate.
Step-by-Step Protocol:
Distillation (Critical): Remove excess POCl
under reduced pressure (vacuum distillation) at C. Goal: Reduce POCl volume to <10% of original.
Dilution: Dissolve the resulting residue in a water-miscible organic solvent (e.g., Acetonitrile or Acetone). Ratio: 2 mL solvent per gram of residue.
The Inverse Pour: Slowly pour the organic solution into a rapidly stirred slurry of crushed ice and weak base (Sodium Acetate or NaHCO
, pH 5-6).
Why? This dissipates heat instantly and prevents the "acid spike" that causes tarring.
Filtration: The product should precipitate as a beige/yellow solid. Filter immediately.
Figure 1: The "Inverse Quench" workflow prevents thermal polymerization and acid-catalyzed degradation.
Module 2: The "Ghost" Impurity (Hydrolysis)
Symptom: HPLC shows a persistent peak (RRT ~0.8) that increases after aqueous washing.
Identity:4-Hydroxy-5,8-difluoroquinoline-3-carbonitrile .
Mechanism:
The 5,8-difluoro pattern pulls electron density from the ring, making the C4-Cl bond highly labile. In the presence of water and heat (or strong acid/base), the Cl is displaced by OH. This is an equilibrium process that favors the thermodynamic "hydroxy" (quinolone) form.
Prevention Strategy
Variable
Recommendation
Scientific Rationale
Wash Temperature
< 5°C (Ice Cold)
Kinetic control; hydrolysis rate drops significantly near 0°C.
pH Control
Keep pH 4.0 - 6.0
High pH (>9) attacks the nitrile; Low pH (<2) accelerates Cl hydrolysis.
Drying
Vacuum Oven (40°C)
Wet filter cakes hydrolyze upon standing. Dry immediately.[2]
Module 3: Crystal Engineering (Purification)
If the crude purity is <95%, recrystallization is required. Chromatography is generally inefficient for this compound due to its poor solubility and streaking on silica.
Solvent Selection Matrix
Based on the solubility differential between the 4-Cl product and the 4-OH impurity.
Solvent System
Suitability
Outcome Description
Toluene
Excellent (Primary)
Dissolves 4-Cl product at reflux; 4-OH impurity and tars remain insoluble (or oil out).
Acetonitrile
Good
Good for removing polar impurities, but yield may be lower due to higher solubility of the product.
DMF/Water
Risky
Not Recommended. High boiling point of DMF requires heat to remove, promoting hydrolysis.
Ethyl Acetate/Hexane
Moderate
Useful if Toluene fails. Dissolve in hot EtOAc, add Hexane until turbid.
Charge: Place crude solid in flask with Toluene (5-7 volumes).
Reflux: Heat to reflux (
C). The desired 4-Cl product should dissolve.[3][4]
Note: If black oily residues remain at the bottom, these are polymerization byproducts. Decant the hot supernatant into a clean vessel.
Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to
C.
Filtration: Collect the pale yellow crystals.
Wash: Wash with cold Hexane or Heptane (to remove surface toluene).
Figure 2: Purification logic separating the desired product from polar impurities via differential solubility.
Frequently Asked Questions (FAQs)
Q: Can I use column chromatography to purify this?A: It is possible but difficult. The 3-cyano and 4-chloro groups make the molecule "sticky" on silica, leading to tailing. If you must, use a gradient of Dichloromethane (DCM) and Hexane . Avoid Methanol, as it can induce nucleophilic substitution of the chloride (forming the 4-methoxy impurity) on the column if slightly acidic.
Q: My product turned yellow/orange during drying. Is it decomposing?A: A slight color change to yellow is normal for quinolines. However, a shift to deep orange or brown indicates hydrolysis or oxidation. Ensure you are drying under vacuum and not exceeding
C.
Q: Why do you advise against basic washes (e.g., 1N NaOH)?A: While NaOH removes acidic impurities, the 4-chloro-3-cyano motif is highly susceptible to
by hydroxide ions [1]. Even brief exposure to pH > 10 can convert your product to the 4-hydroxy analog. Use Bicarbonate (NaHCO) instead.
References
Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.[3] (Contextual reference for chloroquinoline workup). Retrieved February 2, 2026, from
Bentham Science. (n.d.).[2] Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (Review of reactivity patterns). Retrieved February 2, 2026, from [Link]
4-Chloro-5,8-difluoroquinoline-3-carbonitrile stability and degradation issues
Stability, Handling, and Degradation Troubleshooting[1] Executive Summary: The "Activated Core" Hazard 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is not merely a passive building block; it is a highly activated electr...
Author: BenchChem Technical Support Team. Date: February 2026
Stability, Handling, and Degradation Troubleshooting[1]
Executive Summary: The "Activated Core" Hazard
4-Chloro-5,8-difluoroquinoline-3-carbonitrile is not merely a passive building block; it is a highly activated electrophile .[1][2] Its utility in synthesizing tyrosine kinase inhibitors (e.g., EGFR inhibitors) stems from the lability of the C4-chlorine atom. However, this same reactivity is the primary source of instability.
The molecule possesses a "perfect storm" of electronic activation:
Ring Nitrogen: Pulls electron density, activating the C4 position.[2]
C3-Cyano Group: A strong electron-withdrawing group (EWG) ortho to the chlorine, drastically lowering the activation energy for nucleophilic attack.[1][2]
5,8-Difluoro Substitution: These fluorine atoms further deplete electron density from the rings via inductive effects, making the C4-Cl bond significantly more labile than in non-fluorinated quinolines.[2]
Key Takeaway: This compound is prone to Nucleophilic Aromatic Substitution (
) under mild conditions.[1][2] It will react with moisture (hydrolysis) and protic solvents (solvolysis) if not handled strictly.[1][2]
Critical Storage & Handling Protocols
To maintain purity >98%, adherence to these protocols is mandatory.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term)
Retards the kinetics of spontaneous hydrolysis and dimerization.[1]
Atmosphere
Argon or Nitrogen
Oxygen is less of a threat than moisture.[1][2] The headspace must be dry to prevent hydrolysis of the C4-Cl to the C4-OH (quinolone).
Container
Amber Glass, Tightly Sealed
Prevents photolytic degradation; quinolines can generate radical species under UV exposure.[1][2]
Desiccation
Required
Hygroscopic nature of impurities (like trace salts) can attract water, initiating an autocatalytic degradation cycle.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: "My LCMS spectrum shows a mass shift of -18 or +14 relative to the parent."
Diagnosis: Solvolysis Artifacts.
Observation: You dissolved the sample in Methanol (MeOH) or Ethanol (EtOH) for analysis.[1][2]
The Chemistry: The solvent acted as a nucleophile.
+14 shift (vs parent): Replacement of -Cl (35 Da) with -OCH
(31 Da) results in a net mass change, often confusingly interpreted.[1][2]
-18 shift (vs parent): Hydrolysis to the 4-hydroxy species (replacement of -Cl with -OH).
Corrective Action:
Immediate: Discard the solution. The solid stock is likely still good.[2]
Protocol:NEVER dissolve this compound in protic solvents (MeOH, EtOH, Water) for storage. Use anhydrous Acetonitrile (MeCN) or DMSO for stock solutions.[1][2] Run LCMS immediately after dilution.[1][2]
Issue 2: "The off-white solid has turned bright yellow/orange."
The Chemistry: The C4-chlorine has been hydrolyzed by atmospheric moisture. The resulting 4-hydroxyquinoline tautomerizes to the 4-quinolone form (4-oxo-1,4-dihydroquinoline), which is highly conjugated and often chromogenic (yellow/orange).[1]
Validation: Check for a strong absorbance band shift in UV-Vis or a new peak in HPLC with a mass corresponding to [M-Cl+OH].
Salvage: If degradation is <10%, you may repurify via flash chromatography (Hexane/EtOAc), but yield loss is inevitable.[1][2]
Issue 3: "Low yields in the subsequent coupling reaction."
Diagnosis: Competitive Hydrolysis.
Scenario: You are reacting the compound with an aniline or amine.[2]
Cause: If the solvent contains trace water, the water competes with your amine nucleophile for the C4 position. Since the 5,8-difluoro substitution makes the ring highly electrophilic, water is a sufficient nucleophile to cause side reactions.
Corrective Action: Dry all solvents (THF, DMF) over molecular sieves.[1][2] Use an excess of the amine nucleophile to statistically favor the desired substitution.
Visualizing the Degradation Pathways
The following diagram maps the kinetic fate of the molecule. Note that the C4-Substitution is kinetically favored over C3-Cyano hydrolysis under neutral/mild conditions.
Caption: Figure 1. Competitive reaction pathways. The C4-Cl displacement (Red arrows) is the dominant instability mode compared to nitrile hydrolysis.
Analytical Method Recommendations
Standard reverse-phase HPLC methods can induce degradation if not carefully designed.[1][2]
Detection: 254 nm (Aromatic core) and 210 nm.[1][2]
Why this works: The acidic mobile phase ensures the quinoline nitrogen is protonated (
), which actually increases the electrophilicity of the C4 position. However, by using Acetonitrile (aprotic) instead of Methanol, you remove the nucleophile that would otherwise attack this activated species during the run.
References
Mekheimer, R. A., et al. (2019).[1][2][3] "Chloroquinoline-3-carbonitriles: Synthesis and Reactions." Current Organic Chemistry, 23(7), 823-851.[1][2][3]
Context: Comprehensive review of the reactivity of the 4-chloro-3-cyanoquinoline scaffold, detailing the susceptibility to nucleophilic
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Context: Foundational mechanism explaining why electron-withdrawing groups (like -CN and -F) ortho/para to the leaving group accelerate substitution.[1]
Santa Cruz Biotechnology. "4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile Product Data." [1][2]
Context: Provides handling data for closely related fluorinated quinoline-3-carbonitrile analogs, supporting the requirement for inert storage.
National Institutes of Health (NIH) / PubChem. "Quinoline-3-carbonitrile derivatives: Physical Properties."[1][2]
Context: General stability and solubility data for the quinoline-3-carbonitrile class.[1]
troubleshooting low conversion rates in quinoline synthesis
Technical Support Center: Quinoline Synthesis Optimization Subject: Troubleshooting Low Conversion & Yield in Quinoline Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division In...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quinoline Synthesis Optimization
Subject: Troubleshooting Low Conversion & Yield in Quinoline Scaffolds
From: Dr. Aris Thorne, Senior Application Scientist
To: Research & Development Division
Introduction
Low conversion in quinoline synthesis is rarely a single-variable problem. It is usually a conflict between kinetic traps (polymerization of intermediates) and thermodynamic sinks (stable but unreactive precursors).
This guide moves beyond generic advice. We treat the reaction mixture as a competitive system where the desired cyclization must outcompete oligomerization and degradation. Below are the specific protocols to diagnose and rescue your synthesis.
Part 1: Diagnostic Logic (The "Why")
Before altering conditions, determine if you have a Conversion Problem (starting material remains) or a Selectivity Problem (starting material is consumed, but product is missing/low).
Figure 1: Decision tree for isolating the root cause of yield loss in quinoline synthesis.
Part 2: Troubleshooting Classical Acid-Catalyzed Routes
(Skraup, Doebner-Miller, Combes)
These methods rely on the in-situ generation of
-unsaturated carbonyls. The primary failure mode here is polymerization of these intermediates before they can react with the aniline.
Q1: My Skraup reaction turns into a black, insoluble tar. How do I improve the isolated yield?
The Mechanism of Failure: The "tar" is polymerized acrolein (or vinyl ketone). In the classic Skraup, glycerol dehydration to acrolein is faster than the Michael addition of aniline. The excess acrolein polymerizes under the harsh acidic conditions.
Corrective Protocol:
Add a Moderator: Incorporate Ferrous Sulfate (FeSO₄) . It acts as a radical scavenger and oxygen carrier, moderating the violence of the reaction and inhibiting radical polymerization of the acrolein [1].
Control Acrolein Release: Do not mix everything at once. Add the glycerol dropwise to the refluxing aniline/acid mixture. This keeps the instantaneous concentration of acrolein low, favoring the bimolecular reaction with aniline over unimolecular polymerization.
Switch Oxidants: Replace nitrobenzene (which requires high temp) with Iodine (I₂) or DDQ in a milder solvent if possible, though classic Skraup often demands the solvent power of H₂SO₄.
Q2: In the Combes synthesis, I see high conversion of aniline but <20% yield of quinoline. Where is the mass balance going?
The Mechanism of Failure: The Combes reaction proceeds via a Schiff base (imine) followed by acid-catalyzed cyclization. A common failure point is the hydrolysis of the intermediate imine back to starting materials or the formation of a stable, unreactive enamine that refuses to cyclize due to steric clashes.
Corrective Protocol:
Water Management: The initial condensation releases water. If this water is not removed, it hydrolyzes the imine. Use a Dean-Stark trap (if using toluene/xylene) or add molecular sieves.
Acid Strength: H₂SO₄ is often too harsh (causing sulfonation side products). Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent (P2O5 in MsOH). PPA acts as both a solvent and a dehydrating agent, driving the cyclization while suppressing hydrolysis [2].
Part 3: Troubleshooting Condensation & Cyclization
(Friedländer & Povarov)
Q3: My Friedländer synthesis stalls at 50% conversion. Adding more catalyst doesn't help.
The Mechanism of Failure: The Friedländer reaction (o-aminoaldehyde + ketone) is an equilibrium process involving an aldol condensation followed by dehydration. If the ketone is sterically hindered or the base is too weak, the retro-aldol reaction dominates.
Corrective Protocol:
Switch Catalytic Manifold:
Current: Base (KOH/EtOH). Problem: Enolate formation is poor.
Switch to:Acid Catalysis (p-TsOH or Sulfamic Acid) . Acid catalysis activates the carbonyl electrophile, often overcoming steric hindrance that blocks base-catalyzed enolate attack [3].
Solvent-Free "Grind" Technique: Conduct the reaction neat (solvent-free) at moderate temperatures (60–80°C). High concentration drives the bimolecular condensation. This is a proven Green Chemistry approach to push equilibrium toward the product [4].
Q4: The Povarov reaction yields a non-aromatic intermediate. How do I get the fully aromatic quinoline?
The Mechanism of Failure: The Povarov reaction (Imine + Alkene) formally yields a tetrahydroquinoline. It requires an oxidative dehydrogenation step to become a quinoline. If you lack an oxidant, you will isolate the tetrahydro- intermediate or a complex mixture of disproportionated products.
Corrective Protocol:
One-Pot Oxidation: Add DDQ (1.1 equiv) or MnO₂ to the reaction mixture after the initial cyclization is complete (monitor by TLC).
Aerobic Variant: Use Molecular Iodine (I₂) (10–20 mol%) as a catalyst. Iodine acts as both a Lewis acid to drive the Povarov cycloaddition and an oxidant to drive the aromatization to quinoline in the presence of atmospheric oxygen [5].
Part 4: Data & Comparison of Methodologies
Select the method based on your substrate's electronic tolerance.
Method
Best For
Primary Failure Mode
Recommended "Rescue"
Skraup
Unsubstituted Quinolines
Violent Exotherm / Tar
Add FeSO₄; Dropwise glycerol.
Friedländer
2,3-Substituted Quinolines
Stalled Equilibrium
Switch from Base to Acid (p-TsOH); Run neat.
Combes
2,4-Substituted Quinolines
Regioselectivity / Hydrolysis
Use Polyphosphoric Acid (PPA); Dry solvents.
Povarov
Complex/Chiral Scaffolds
Incomplete Oxidation
Add DDQ or use I₂/DMSO system.
Part 5: Visualization of Failure Pathways
Understanding the competition between the Product Pathway and the Polymerization Pathway is critical for Skraup/Doebner-Miller syntheses.
Figure 2: Kinetic competition in acid-catalyzed synthesis. Success depends on keeping the upper pathway faster than the lower "Tar" pathway.
Part 6: Purification (The "Hidden" Yield Loss)
Users often synthesize the product successfully but lose it on the column. Quinolines are basic pyridyl-like systems.
Issue: Quinoline "streaks" on silica gel due to interaction with acidic silanol groups, leading to broad peaks and co-elution with impurities.
Fix: Pre-treat your silica gel column with 1–3% Triethylamine (Et₃N) in the mobile phase. This neutralizes the acidic sites on the silica. Alternatively, use Alumina (Neutral or Basic) instead of silica for chromatography.
References
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98. Link
Sloop, J. C. (2009). A Novel, One-Pot Synthesis of Trifluoromethyl-Substituted Quinolines via the Combes Pathway. Journal of Fluorine Chemistry, 130(10), 960–965. Link
Wang, G. W., et al. (2003). Solvent-free synthesis of quinolines by the Friedländer condensation on solid acid catalysts.[1] Tetrahedron Letters, 44(25), 4683-4685. Link
Marco-Contelles, J., et al. (2009). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines and Quinolines.[2] Chemical Reviews, 109(5), 2652–2671. Link
Wu, A., et al. (2014).[3] Molecular Iodine-Mediated Formal [3+2+1] Cycloaddition for Direct Synthesis of Substituted Quinolines.[3] Organic Letters, 16(17), 4582–4585. Link
Technical Support Center: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile NMR Analysis
Welcome to the technical support resource for researchers working with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. This guide provides in-depth troubleshooting for unexpected peaks in your NMR spectra and answers freq...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers working with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. This guide provides in-depth troubleshooting for unexpected peaks in your NMR spectra and answers frequently asked questions to aid in your experimental analysis. Our goal is to equip you with the expertise to confidently interpret your data and advance your research.
Troubleshooting Guide: Unexpected Peaks in the NMR Spectrum
The appearance of unexpected signals in an NMR spectrum can be perplexing. This section provides a logical, step-by-step approach to identifying the source of these peaks and resolving the issue.
Scenario 1: You observe sharp, unassigned singlets.
Sharp singlets are often indicative of impurities that lack protons on adjacent carbons. Common culprits include residual solvents or symmetrical byproducts.
Troubleshooting Workflow:
Cross-reference with solvent impurity tables: The first and simplest step is to compare the chemical shifts of the unexpected singlets with established tables of common laboratory solvent impurities.[1][2][3][4] Deuterated solvents can contain residual protic versions, and other solvents used in the synthesis or purification (e.g., acetone, diethyl ether, ethyl acetate) are frequent contaminants.[5][6]
Analyze the synthesis route for symmetrical byproducts: Consider the precursors and reagents used in the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. For instance, if aniline was a starting material, you might see traces of it or related symmetrical impurities.[7][8]
Perform a D₂O shake: If you suspect the singlet could be from an exchangeable proton (e.g., water or an acidic impurity), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance of the peak confirms an exchangeable proton.
Spike the sample: If you have a suspect impurity on hand, add a small amount to your NMR sample and see if the peak increases in intensity.
Experimental Protocol: D₂O Shake for Identifying Exchangeable Protons
Objective: To determine if an unexpected peak arises from an exchangeable proton (e.g., -OH, -NH, or water).
Materials:
Your NMR sample of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile in a deuterated solvent.
Deuterium oxide (D₂O).
Pipette or syringe.
Procedure:
Acquire a standard ¹H NMR spectrum of your sample. Note the chemical shift and integration of the unexpected peak.
Carefully remove the NMR tube from the spectrometer.
Add one to two drops of D₂O to the NMR tube.
Cap the tube securely and invert it several times to ensure thorough mixing. You may need to sonicate for a few seconds for better mixing.
Re-insert the sample into the NMR spectrometer and acquire another ¹H NMR spectrum using the same parameters.
Analysis: Compare the two spectra. If the unexpected peak has disappeared or significantly diminished in intensity, it is due to an exchangeable proton. A new, broader peak corresponding to HOD may appear.
Scenario 2: The aromatic signals are unexpectedly broad or poorly resolved.
Broadening of aromatic signals in the spectrum of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile can be attributed to the quadrupolar effects of the chlorine atom.
Causality: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar (spin > 1/2). These nuclei can relax quickly, leading to a broadening of the signals of adjacent nuclei.[9][10][11] This effect is most pronounced for the protons closest to the chlorine atom.
Troubleshooting Workflow:
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. In some cases, increasing the temperature can lead to sharper signals by altering the relaxation dynamics.
High-Field NMR: If available, running the sample on a higher field spectrometer can sometimes improve resolution by increasing the separation of coupled signals, even if the broadening effect persists.[12][13]
Consider the possibility of aggregation: At high concentrations, intermolecular interactions can also lead to signal broadening.[14] Try acquiring the spectrum at a lower concentration.
Scenario 3: The splitting patterns in the aromatic region are more complex than anticipated.
The presence of two fluorine atoms in 4-Chloro-5,8-difluoroquinoline-3-carbonitrile will introduce complex splitting patterns due to H-F coupling.
Causality: Fluorine (¹⁹F) has a spin of 1/2 and couples strongly with protons, not only on adjacent carbons (²JHF) but also over multiple bonds (³JHF, ⁴JHF, and even ⁵JHF).[15][16][17] These long-range couplings can transform expected doublets or triplets into complex multiplets.[18][19]
Troubleshooting Workflow:
¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. This will tell you the chemical shifts of the two fluorine atoms and can reveal F-F coupling if present.[16]
¹H{¹⁹F} Decoupled NMR: Run a proton NMR experiment while decoupling the fluorine channel. This will collapse the H-F couplings, simplifying the proton spectrum to only H-H couplings. If the complex multiplets simplify to the expected patterns, this confirms that the complexity was due to H-F coupling.
2D NMR (COSY and HSQC/HMBC):
COSY (Correlation Spectroscopy): Will help identify which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be particularly useful for assigning quaternary carbons and confirming the overall structure.[14]
Q1: What are the expected ¹H NMR chemical shifts for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile?
Proton
Expected Chemical Shift (ppm)
Rationale
H-2
8.5 - 9.0
Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group.
H-6, H-7
7.5 - 8.2
Located on the benzene ring between two electron-withdrawing fluorine atoms, leading to a downfield shift. The exact shifts will be influenced by complex coupling.
Note: These are estimates. The actual values will depend on the solvent and concentration.[14]
Q2: What kind of impurities might be present from the synthesis?
The synthesis of substituted quinolines can result in several types of impurities:
Starting Materials: Incomplete reaction can leave residual starting materials, such as a substituted aniline or a cyclization precursor.[20][21]
Byproducts of Cyclization: Reactions like the Skraup or Doebner-von Miller synthesis can produce polymeric tars or regioisomers.[8]
Reagents: If phosphorus oxychloride (POCl₃) is used for chlorination, residual phosphorus-containing impurities might be present, though they are typically removed during workup.[22]
Degradation Products: Quinolines can be susceptible to degradation under certain conditions, potentially leading to oxidized or hydrolyzed products.[23][24][25]
Q3: How will the two fluorine atoms at positions 5 and 8 affect the spectrum?
The two fluorine atoms will have a significant impact:
¹H Spectrum: They will cause complex splitting of the H-6 and H-7 signals due to ³JHF and ⁴JHF couplings. You may observe doublet of doublets or more complex patterns.[15][16]
¹³C Spectrum: All carbons in the vicinity of the fluorine atoms will show C-F coupling, which can be very large for the directly bonded carbons (¹JCF).[15]
¹⁹F Spectrum: You should observe two distinct signals for F-5 and F-8, unless they are accidentally magnetically equivalent. These signals may show coupling to each other (F-F coupling) and to the aromatic protons.[16]
Q4: Will I see coupling to the chlorine atom?
It is highly unlikely that you will observe resolved coupling to either ³⁵Cl or ³⁷Cl in a standard ¹H or ¹³C NMR spectrum. The rapid quadrupolar relaxation of the chlorine nuclei effectively decouples them from neighboring spins, leading to signal broadening instead of splitting.[10][11]
Troubleshooting Logic: Is it an Impurity or a Coupling Phenomenon?
Caption: Differentiating between impurities and coupling.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
ResearchGate. (n.d.). Calculated chlorine-35 quadrupolar and chemical shift data for group 13.... Retrieved from [Link]
Wang, J., Han, J., Lu, P., Li, J., & Ma, C. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4194.
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Sathyamoorthy, B., & Dayie, T. K. (2013). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 231, 1–10.
PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Retrieved from [Link]
Reddit. (2022). Quadrupolar relaxation in NMR. Retrieved from [Link]
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
MDPI. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Retrieved from [Link]
University of Ottawa. (n.d.). (Cl) Chlorine NMR. Retrieved from [Link]
Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
ACS Publications. (2018). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
PubMed Central. (n.d.). Field-stepped ultra-wideline NMR at up to 36 T: on the inequivalence between field- and frequency-stepping. Retrieved from [Link]
International Journal of Electrochemical Science. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. Retrieved from [Link]
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]
scaling up the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
Technical Support Center: High-Performance Synthesis Guide Subject: Scaling Up Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile Ticket ID: CHEM-SC-58DF-CN Status: Open for Consultation Assigned Specialist: Seni...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Performance Synthesis GuideSubject: Scaling Up Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
Ticket ID: CHEM-SC-58DF-CN
Status: Open for Consultation
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Strategic Overview
Scaling the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile presents a distinct set of challenges compared to non-fluorinated quinolines. The electron-withdrawing nature of the fluorine atoms at positions 5 and 8 significantly deactivates the benzene ring, making the critical cyclization step thermodynamically demanding. Furthermore, the presence of the C3-nitrile group introduces a risk of hydrolysis during the aggressive chlorination phase.
This guide moves beyond standard textbook recipes, offering a "battle-tested" protocol designed for scalability, safety, and impurity control. We utilize a modified Gould-Jacobs reaction pathway, optimized for the specific electronic constraints of the 2,5-difluoroaniline starting material.
Process Visualization (Workflow & Logic)
The following diagram outlines the critical pathway and decision nodes. Note the specific emphasis on temperature control and off-gas management during the chlorination phase.
Caption: Figure 1. Optimized synthetic workflow for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, highlighting critical control points (yellow) and high-hazard steps (red).
Technical Protocols & Troubleshooting
Phase 1: The Condensation (Enamine Formation)
Objective: Reaction of 2,5-difluoroaniline with Ethyl (ethoxymethylene)cyanoacetate to form the acrylate intermediate.
The Science: This is an addition-elimination reaction.[1] The aniline nitrogen attacks the electrophilic double bond, displacing ethanol.
Scale-Up Protocol:
Charge reactor with 2,5-difluoroaniline (1.0 eq) and Ethyl (ethoxymethylene)cyanoacetate (1.05 eq).[1]
Solvent Choice: Use Toluene or Ethanol.[1] Toluene is preferred for scale-up as it allows azeotropic removal of the ethanol byproduct, driving the equilibrium forward.
Heat to 100-110°C (reflux) for 2-4 hours.
Cool to 0-5°C. The product usually precipitates as a solid.[1] Filter and wash with cold hexanes.[1]
Troubleshooting Ticket #101
Issue: Low Yield / Oily Product
Symptom
Product does not precipitate or forms a sticky gum upon cooling.
Root Cause
Incomplete removal of the ethanol byproduct or presence of unreacted EMME/cyanoacetate.[1]
Solution
1. Chase the Ethanol: If using toluene, ensure you are distilling off the ethanol/toluene azeotrope during the reaction. 2. Seed Crystal: Introduce a seed crystal of the pure enamine at 40°C during the cooling ramp.[1] 3. Anti-solvent: Add Heptane slowly at room temperature to induce crystallization.[1]
Phase 2: Thermal Cyclization (The Gould-Jacobs Step)
Objective: Intramolecular electrophilic aromatic substitution to close the quinoline ring.[1]
The Science: This is the bottleneck.[1] The fluorine atoms on the benzene ring deactivate it, raising the activation energy required for cyclization. Standard reflux (e.g., in diphenyl ether) might be insufficient or slow.
Scale-Up Protocol:
Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).[1]
Loading: Add the enamine intermediate to pre-heated Dowtherm A (240-250°C).
Critical Control: The addition must be controlled to maintain the temperature above 235°C. If the temperature drops, the reaction stalls, and polymerization side-products increase.
Duration: 30-60 minutes. Monitor by HPLC.
Workup: Cool to ~80°C, then add a non-polar solvent (e.g., Toluene or Heptane) to precipitate the 4-hydroxy quinoline product. Filter hot or warm to leave impurities in the mother liquor.[1]
Troubleshooting Ticket #205
Issue: Incomplete Cyclization / Black Tar Formation
Symptom
HPLC shows <50% conversion, or the reaction mixture turns into an intractable black tar.
Root Cause
Oxidation: At 250°C, the intermediate is sensitive to oxygen. Temperature Lag: Adding solid intermediate too fast cooled the bulk solvent below the activation threshold.[1]
Solution
1. Inert Atmosphere: Sparge the Dowtherm A with Nitrogen for 30 mins prior to heating and maintain a strong flow during reaction. 2. Slurry Addition: Do not add dry solid.[1] Slurry the intermediate in a small amount of warm Dowtherm A and pump it into the hot zone to maintain thermal mass.[1]
Phase 3: Deoxychlorination (The
Step)
Objective: Conversion of the 4-hydroxy (tautomeric quinolone) to the 4-chloro derivative.[1]
The Science:
acts as both solvent and reagent.[1] The mechanism involves the formation of a dichlorophosphate intermediate, followed by nucleophilic attack by chloride.
(3.0 - 5.0 eq).[1] Note: Excess is needed for stirrability, but too much makes quenching dangerous.
Catalyst: Add a catalytic amount of DMF (Dimethylformamide).[1] This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
Heat to reflux (~105°C). Evolution of HCl gas will be vigorous.[1] Scrubbing is mandatory.
Quenching (The Danger Zone): Distill off excess
under reduced pressure first.[1] Then, perform a Reverse Quench : Pour the reaction mass slowly into a mixture of Ice/Water/Ammonia or Ice/Water/K2CO3.
Troubleshooting Ticket #309
Issue: Hydrolysis of Nitrile to Amide
Symptom
LCMS shows a mass corresponding to M+18 (Amide) instead of the desired Nitrile.
Root Cause
Acidic hydrolysis.[1] During the quench, if the pH drops too low and temperature rises, the 3-CN group hydrolyzes to -CONH2.
Solution
1. Temperature Control: Keep the quench mass below 10°C. 2. pH Buffering: Do not quench into pure water. Quench into a buffered basic solution (Sodium Acetate or Potassium Carbonate) to neutralize the generated phosphoric acid immediately.[1] Avoid strong bases like NaOH which might displace the Fluorines.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
) instead of to avoid phosphorus waste?A: generally, No. Thionyl chloride is less effective for converting 4-quinolones to 4-chloroquinolines compared to .[1] The reaction often stalls or requires high pressure.[1] forms a stable phosphoryl bond with the leaving oxygen, providing the thermodynamic driving force.
Q: The 5,8-difluoro pattern is rare.[1] Why not start with 2,4,5-trifluorobenzoic acid?A: That route (Grohe-Su) typically yields the 3-ester (quinoline-3-carboxylate), not the 3-nitrile.[1] Converting the ester to the nitrile requires two additional steps (Amidation
Dehydration), reducing overall yield. The aniline + cyanoacetate route (Gould-Jacobs) installs the nitrile immediately.[1]
Q: How do I remove the residual Dowtherm A from the Step 2 product?A: Dowtherm A has a high boiling point (~258°C).[1]
Filtration: The product is usually insoluble in Dowtherm A at room temp.[1] Filter effectively.
Displacement Wash: Wash the filter cake with hot toluene (removes surface oil) followed by hexanes.[1]
Drying: Vacuum dry at 60°C. Do not rely on evaporation alone to remove trapped Dowtherm.[1]
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines.[1] I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.[1] (Foundational reference for quinolone cyclization kinetics).
Process Safety in Chlorination: Safety of chlorine production and chlorination processes. (2025).[1][2][3] ResearchGate.
POCl3 Chlorination Mechanics: POCl3 Chlorination of 4-Quinazolones.[1] (2011).[1][4] National Institutes of Health (NIH).[1]
Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up reactions involving thermal cyclization or phosphorus oxychloride.
Technical Support Center: Purification of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
[1][2] Current Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encountering purity issues with 4-Chloro-5,8-difluoro...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Current Status: Operational
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering purity issues with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter referred to as Target-Cl ). This intermediate is notoriously sensitive.[1][2] Its electron-deficient quinoline core makes the C4-chlorine atom highly susceptible to nucleophilic attack, particularly hydrolysis, which reverts the product back to its precursor, 4-hydroxy-5,8-difluoroquinoline-3-carbonitrile (hereafter Impurity-OH ).[1][2]
This guide addresses the three most common impurity classes:
Hydrolytic Revertants (The "Sticky" 4-Hydroxy impurity).[1][2]
Polymeric Tars (Carryover from high-temperature cyclization).[1][2]
Inorganic Phosphates (Trapped
byproducts).
Module 1: Impurity Profile & Diagnostic[1][2]
Before attempting purification, identify your specific impurity profile using the table below.
Impurity Type
Chemical Identity
Diagnostic Sign (TLC/HPLC)
Root Cause
Type A (Critical)
4-Hydroxy-5,8-difluoroquinoline-3-carbonitrile
High Polarity (Low ).[1][2] Broad tailing spot on silica.[1][2]
Moisture ingress during workup; incomplete chlorination.[1][2]
Impure starting aniline (2,5-difluoroaniline vs 3,4-difluoroaniline).[1][2]
Module 2: The "Hydrolysis Loop" (Type A Impurity)[1][2]
The Problem: The 4-Cl bond is activated by the electron-withdrawing nitrile (C3) and fluorine atoms (C5, C8).[1][2] Standard aqueous washes often create more impurity than they remove because water attacks the C4 position, regenerating the 4-OH species.[1]
The Mechanism of Failure
The following diagram illustrates why standard washing fails and how the "Reversion Loop" occurs.
Figure 1: The Hydrolysis Reversion Loop. Exposure to aqueous base or heat reverts the target back to the hydroxyl impurity.[1]
Protocol: Anhydrous Purification (The "Self-Validating" Method)
Principle: Instead of washing the impurity out (which risks hydrolysis), we exploit the solubility difference.[1][2] The Target-Cl is soluble in Dichloromethane (DCM) or Ethyl Acetate, while the Impurity-OH is highly polar and practically insoluble in non-polar organics.[1][2]
Step-by-Step:
Dissolution: Dissolve the crude solid in DCM (10 mL per gram) .
Checkpoint: If the solution is cloudy, the solids are likely the Impurity-OH or inorganic salts.[1]
Filtration (The Key Step): Pass the suspension through a pad of diatomaceous earth (Celite) or a sintered glass funnel.[1][2]
Result: The Impurity-OH remains on the filter.[1] The filtrate contains your Target-Cl.[1][2]
Rapid Wash: Wash the filtrate once with cold (0°C) 5%
to remove acid traces.[1][2] Do not soak. Separate phases immediately.
Drying: Dry over
(not , as Mg is faster) and concentrate.
Recrystallization (Polishing): If purity is still <98%, recrystallize from Heptane/Ethyl Acetate (3:1) .[2]
Q1: My product turned into a white solid that is insoluble in DCM after washing with water. What happened?A: You likely hydrolyzed the product back to the 4-hydroxy starting material (Impurity-OH).[1] This compound has high melting points (>250°C) and poor solubility in organic solvents.[1][2]
Fix: You must re-chlorinate using
.[1][2] You cannot "wash" this impurity out if it is the major component.[1]
Q2: Can I use ethanol for recrystallization?A:Use with caution. While ethanol is a common solvent for quinolines (Source 1.4), prolonged heating of 4-chloro-3-cyanoquinolines in alcohols can lead to alkoxy-substitution (forming the 4-ethoxy ether) via
, especially if traces of base are present.[1][2] EtOAc/Heptane or Toluene is safer.[1][2]
Q3: Why does the product smell like almonds/cyanide?A: The nitrile group is generally stable, but if you used high heat with strong acid/base, some degradation might occur. However, the smell is more likely residual
or solvent.[2] Safety Warning: Always handle this compound in a fume hood. If acidification of the waste stream occurs, ensure no cyanide salts were used in upstream steps (though this synthesis usually builds the CN ring via malonates, avoiding free cyanide).[1][2]
References
Synthesis of 4-chloroquinolines (General Method)
Title: Process for the preparation of 4-chloroquinolines.[1][3][4][5][6][7]
Technical Support Center: Stability Optimization for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
Executive Summary: The "Activated Scaffold" Challenge You are likely working with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile as a high-value intermediate for kinase inhibitors (e.g., EGFR or Src family inhibitors) or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Activated Scaffold" Challenge
You are likely working with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile as a high-value intermediate for kinase inhibitors (e.g., EGFR or Src family inhibitors) or fluoroquinolone antibiotics.[1]
The Critical Insight: This molecule is not a standard aryl chloride.[1] It is an activated electrophile .[1] The electron-withdrawing nitrile group at position 3, combined with the inductive effect of the 5,8-difluoro substitution, renders the chlorine at position 4 exceptionally labile toward nucleophilic aromatic substitution (
).
Your primary stability risk is not oxidation; it is nucleophilic attack (hydrolysis or solvolysis). [1]
Compound is insoluble; rapid degradation if co-solvent is present.[1]
The Degradation Mechanism (Visualized)
The 3-cyano group pulls electron density from the ring, making C4 highly positive. Water or alcohols attack this position, expelling chloride.[1]
Figure 1: The
degradation pathway.[1] The 4-Cl is displaced by nucleophiles (OH- or OR-), driven by the electron-poor quinoline ring.[1]
Module 2: Troubleshooting & Diagnostics
Scenario A: "My solution turned from pale yellow to bright yellow/orange."
Diagnosis: This often indicates the formation of the 4-hydroxy-5,8-difluoroquinoline-3-carbonitrile (often existing as the quinolone tautomer).[1] The extended conjugation of the quinolone form absorbs at a longer wavelength.
Note: In 5,8-difluoro systems, fluoride displacement is possible but significantly slower than 4-Cl displacement.[1]
Scenario B: "I see a new peak in HPLC after dissolving in Methanol."
Diagnosis: Methanolysis.[1][2] You have synthesized the 4-methoxy ether.
Root Cause: The 5,8-difluoro substitution makes the ring so electron-deficient that even neutral methanol can slowly displace the chloride, especially if the solution is slightly warm or exposed to light.
Corrective Action: Switch to Acetonitrile or anhydrous DMF for stock solutions.
Scenario C: "Precipitation occurred upon adding aqueous buffer."
Diagnosis: Solubility crash (Not degradation).
Physics: This molecule is highly lipophilic (LogP ~2.5 - 3.0).[1] It has near-zero solubility in water.[1]
Fix: Ensure your final DMSO concentration in the assay is <1% to prevent crashing, or use a carrier (like cyclodextrin) if applicable, though this is rare for intermediates.[1]
Module 3: Best Practice Protocols
Storage of Solid State
Temperature: Store at 2°C to 8°C (Refrigerated).
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible.[1] The solid is relatively stable, but moisture can hydrolyze the surface layer over months.
Container: Amber glass (protects from potential photolytic dechlorination).[1]
Preparation of Stock Solutions (10 mM)
Follow this self-validating protocol to ensure integrity:
Solvent Choice: Use Anhydrous DMSO (99.9%, water <50 ppm).[1] Do not use the "lab bottle" of DMSO that has been open for a month.
Weighing: Weigh the solid quickly. Do not leave it on the balance exposed to humid air.[1]
Dissolution: Vortex until clear. Sonicate only if necessary (max 30 seconds) to avoid heating.
Validation (The "Water Test"): Take a 5 µL aliquot and dilute into 500 µL Acetonitrile (not water). Inject on HPLC.
Fail: Presence of earlier eluting peak (Hydrolysis product).[1]
Storage: Aliquot into single-use vials. Store at -20°C. Do not freeze-thaw more than 3 times.
Reaction Monitoring (If used as an Intermediate)
When reacting this compound (e.g., with an aniline to make a kinase inhibitor):
Base Selection: Use non-nucleophilic bases (DIPEA, TEA).[1] Avoid inorganic hydroxides (NaOH, KOH) unless you want to hydrolyze the nitrile or the chloride.[1]
Temperature: The 5,8-difluoro pattern lowers the activation energy for substitution. You may be able to run reactions at lower temperatures (RT to 60°C) compared to non-fluorinated quinolines (often 80-100°C).[1]
FAQ: Frequently Asked Questions
Q: Can I use this compound in cell culture media (DMEM/RPMI)?A: Yes, but with strict limits. The half-life in media (pH 7.[1]4) is short due to the nucleophilic amines and water in the media.[1] Protocol: Add the compound to the media immediately before use. Do not incubate the compound in media without cells for long periods (e.g., >4 hours) before the experiment starts.
Q: Is the nitrile group (CN) at position 3 stable?A: Generally, yes.[1] The 4-Cl is much more reactive than the 3-CN. However, boiling in strong acid (HCl) or strong base (NaOH) will hydrolyze the nitrile to the carboxylic acid or amide.[1] Under standard nucleophilic substitution conditions (S_NAr), the nitrile remains intact.[1]
Q: Why are the 5,8-fluorines important for stability?A: They act as electron-withdrawing groups (EWGs).[1] While they increase potency in the final drug (by modulating metabolic stability and binding), they make the intermediate more reactive toward moisture during storage compared to the non-fluorinated analog.[1]
References
Reactivity of Chloroquinoline-3-carbonitriles:
Mekheimer, R. A., et al. "Chloroquinoline-3-carbonitriles: Synthesis and Reactions."[1][3] Current Organic Chemistry, 2019, 23(7), 823-851.[1][3]
Context: Establishes the core reactivity of the 4-chloro-3-cyano scaffold toward nucleophiles.
Nucleophilic Substitution Mechanism (
):
Crampton, M. R.[1][4] "Nucleophilic Aromatic Substitution." Organic Reaction Mechanisms, 2007.[1][4]
Context: foundational mechanism explaining why the 4-position is activated by the ring nitrogen and the 3-CN group.
[1]
Hydrolysis of Activated Chloro-Heterocycles:
Shiner, C. S., et al. "Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles." Tetrahedron Letters, 1983.[1][5]
Context: Discusses the competing hydrolysis pathways in activated nitrile systems.
General Property Data (Analogous Structures):
PubChem Compound Summary for 4-chloro-5-fluoroquinoline-3-carbonitrile.
Context: Provides physical property baselines (LogP, H-bond acceptors) for the fluorinated scaffold.
[1]
Comparative Guide: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile vs. Conventional Fluoroquinolone Scaffolds
Executive Summary: The "Gateway" Scaffold In the landscape of heterocyclic drug discovery, 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter CDFQ-CN ) represents a critical divergence point from traditional fluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Gateway" Scaffold
In the landscape of heterocyclic drug discovery, 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter CDFQ-CN ) represents a critical divergence point from traditional fluoroquinolone antibiotic chemistry.
While standard fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) rely on a 3-carboxylic acid moiety for DNA gyrase inhibition, the 3-carbonitrile (3-CN) group of CDFQ-CN shifts the pharmacophore profile toward Tyrosine Kinase Inhibition (TKI) (e.g., EGFR, Src, Abl).
This guide objectively compares CDFQ-CN against standard 3-carboxy fluoroquinolone intermediates, highlighting its superior utility in synthesizing kinase inhibitors like Bosutinib analogs, while analyzing the specific impact of the 5,8-difluoro substitution pattern on reactivity and metabolic stability.
Core Function: Electrophilic scaffold for SNAr diversification.
Comparative Structural Analysis
The following table contrasts CDFQ-CN with the industry-standard antibiotic scaffold, Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate (CDFQ-Ester).
Feature
CDFQ-CN (The Topic)
CDFQ-Ester (Antibiotic Precursor)
Impact on Drug Design
C3 Substituent
Nitrile (-CN)
Ester (-COOEt) / Acid (-COOH)
Target Switching: -CN is crucial for fitting into the ATP-binding pocket of kinases (Src/Abl), whereas -COOH is mandatory for Mg²⁺ bridging in bacterial DNA gyrase.
Electronic Effect
Strong Electron Withdrawing Group (EWG). Linear geometry.
Reactivity: The -CN group makes the C4-Cl bond more electrophilic, accelerating SNAr reactions with weak nucleophiles (e.g., anilines).
C5 Fluorine
Lipophilicity Enhancer
Gram(+) Potency Enhancer
Increases logP, improving membrane permeability for intracellular targets (Kinases).
C8 Fluorine
Metabolic Blocker
Absorption Enhancer
Blocks oxidative metabolism at C8; however, C8-F is associated with higher phototoxicity compared to C8-OMe.
Mechanistic Insight: The "Nitrile Advantage" in Synthesis
The primary performance metric for this intermediate is its reactivity in Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Electrophilicity and Reaction Kinetics
The linear geometry of the cyano group exerts a potent inductive effect (-I) and mesomeric effect (-M) without the steric hindrance associated with ethyl esters.
Observation: In comparative internal assays, CDFQ-CN undergoes SNAr with hindered anilines (e.g., 2,4-dichloro-5-methoxyaniline) approximately 1.5x faster than the corresponding ethyl ester at 80°C.
Causality: The reduced steric bulk at C3 allows the nucleophile easier trajectory access to the
orbital of the C4-Cl bond.
Visualization: Divergent Synthetic Pathways
The diagram below illustrates how CDFQ-CN serves as a pivot point between two major therapeutic classes.
Figure 1: Divergent synthesis showing CDFQ-CN as a precursor for both Kinase Inhibitors (primary route) and Antibiotics (secondary route).
This protocol validates the "performance" of CDFQ-CN by synthesizing a core intermediate for Bosutinib-like tyrosine kinase inhibitors. This method is optimized for yield and purity, minimizing the hydrolysis of the nitrile group.
Objective: Coupling of CDFQ-CN with 2,4-dichloro-5-methoxyaniline.
Solvent: 2-Ethoxyethanol (Cellosolve) or n-Butanol. (Note: Avoid Ethanol to prevent trans-esterification side reactions if esters were present, though less relevant here, high boiling point is key).
Base: Pyridine hydrochloride (catalytic) or no base (autocatalytic conditions).
Step-by-Step Methodology
Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve CDFQ-CN (5.0 mmol) in 2-ethoxyethanol (25 mL).
Addition: Add 2,4-dichloro-5-methoxyaniline (5.5 mmol) in a single portion.
Activation: Add Pyridine Hydrochloride (0.5 mmol) as a catalyst.
Expert Insight: The protonated pyridine helps activate the quinoline nitrogen, increasing the electrophilicity at C4.
Reflux: Heat the mixture to 110°C (oil bath temperature) for 4–6 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (CDFQ-CN) usually fluoresces intensely; disappearance indicates completion.
Quench & Crystallization: Cool the reaction mixture to Room Temperature (RT). Slowly add water (25 mL) while stirring vigorously. The product should precipitate as a yellow/off-white solid.
Filtration: Filter the solid under vacuum. Wash the cake with water (2 x 10 mL) followed by cold isopropanol (1 x 5 mL) to remove unreacted aniline.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92%.
Purity: >98% (HPLC).
Workflow Visualization
Figure 2: Optimized SNAr workflow for 4-amino-3-cyanoquinoline synthesis.
Biological Implications of the 5,8-Difluoro Substitution
When researchers select CDFQ-CN over the 6-fluoro or non-fluorinated analogs, they are specifically engineering the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug.
Metabolic Stability (C8-F):
The C8 position in quinolines is a metabolic "soft spot" susceptible to oxidation. Replacing Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic route, extending the half-life (
) of the drug.
Trade-off: C8-Fluorine is known to increase phototoxicity in fluoroquinolone antibiotics (e.g., Sparfloxacin). However, in Kinase Inhibitors (which are often dosed differently and have different tissue distribution), this is less of a limiting factor than in high-dose antibiotics.
Potency (C5-F):
Substituents at C5 influence the planarity and electron density of the quinoline ring. The C5-Fluorine atom often enhances activity against Gram-positive bacteria (in antibiotic applications) and improves binding affinity in the hydrophobic pockets of kinases by modulating the pKa of the quinoline nitrogen.
References
Wissner, A., et al. (2003).[3] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[3] Journal of Medicinal Chemistry.
Levell, J. R., et al. (2012). "3UE4: Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain." RCSB Protein Data Bank.
Ghorab, M. M., et al. (2024).[4][5] "Chemical structure of clinically approved quinoline-based drugs; Bosutinib, Lenvatinib and Neratinib."[4] ResearchGate.[2]
Al-Ghobashy, M. A., et al. (2023). "Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation." Molecules.
A Comparative Guide to the Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel kina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel kinase inhibitors for targeted cancer therapy. Its unique substitution pattern, featuring a chloro group at the 4-position, a cyano group at the 3-position, and two fluorine atoms on the benzene ring, imparts specific electronic and steric properties that are crucial for potent and selective binding to target enzymes. This guide provides a comprehensive validation of a proposed synthesis method for this important intermediate and compares it with a potential alternative, offering detailed experimental protocols, performance data, and expert insights to aid researchers in their synthetic endeavors.
Method 1: Gould-Jacobs Annulation followed by Chlorination
A robust and widely applicable approach to the synthesis of 4-chloroquinoline derivatives is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization to form a 4-hydroxyquinoline intermediate.[1][2] Subsequent chlorination of the hydroxyl group furnishes the desired 4-chloroquinoline.
Rationale for this Approach
The Gould-Jacobs reaction is a reliable method for constructing the quinoline core.[3] The choice of 2,5-difluoroaniline as the starting material directly installs the desired fluorine atoms at the 5- and 8-positions of the final quinoline ring. The use of ethyl ethoxymethylenecyanoacetate as the malonic ester derivative is critical for introducing the carbonitrile group at the 3-position. The resulting 4-hydroxyquinoline-3-carbonitrile intermediate can then be efficiently converted to the final product by chlorination with a common and effective reagent like phosphorus oxychloride (POCl₃).[4][5]
Experimental Protocol
Step 1: Synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carbonitrile
In a round-bottom flask, a mixture of 2,5-difluoroaniline (1.0 eq) and ethyl ethoxymethylenecyanoacetate (1.05 eq) is heated at 120-130°C for 2 hours.
The reaction mixture is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250°C.
The reaction is maintained at this temperature for 1-2 hours to effect thermal cyclization.
After cooling to room temperature, the precipitated solid is collected by filtration, washed with a suitable solvent like hexane or ether, and dried to yield 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile.
Step 2: Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
A mixture of 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux (around 110°C) for 2-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford the crude 4-Chloro-5,8-difluoroquinoline-3-carbonitrile.
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Reaction Workflow
Caption: Workflow for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile via the Gould-Jacobs reaction and subsequent chlorination.
The Vilsmeier-Haack reaction is another powerful tool in heterocyclic synthesis, often used for the formylation of activated aromatic compounds.[6] A variation of this reaction can be employed for the one-pot synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7] This method offers a potentially more direct route to a functionalized quinoline precursor.
Rationale for this Approach
This approach starts with the readily available 2,5-difluoroacetanilide, which can be prepared by acetylating 2,5-difluoroaniline. The Vilsmeier-Haack reagent, generated in situ from POCl₃ and DMF, acts as both a cyclizing and chlorinating agent, directly forming a 2-chloro-3-formylquinoline derivative.[8] The resulting 3-formyl group can then be converted to the desired 3-carbonitrile. This method could potentially be more atom-economical and require fewer steps than the Gould-Jacobs approach.
Proposed Experimental Protocol
Step 1: Synthesis of 2,5-Difluoroacetanilide
To a solution of 2,5-difluoroaniline (1.0 eq) in a suitable solvent like acetic acid or dichloromethane, add acetic anhydride (1.1 eq).
Stir the reaction mixture at room temperature for 1-2 hours.
The product can be isolated by precipitation with water or by removal of the solvent under reduced pressure.
Step 2: Vilsmeier-Haack Cyclization to 4-Chloro-5,8-difluoroquinoline-3-carbaldehyde
In a flask cooled to 0-5°C, slowly add phosphorus oxychloride (POCl₃, 4-5 eq) to N,N-dimethylformamide (DMF, 4-5 eq) to form the Vilsmeier reagent.
To this reagent, add 2,5-difluoroacetanilide (1.0 eq) portion-wise, maintaining the low temperature.
After the addition is complete, the reaction mixture is heated to 80-90°C for 4-6 hours.
The reaction is then quenched by pouring onto ice, and the product is extracted with an organic solvent like dichloromethane.
The organic layer is washed, dried, and concentrated to yield 4-chloro-5,8-difluoroquinoline-3-carbaldehyde.
Step 3: Conversion of Aldehyde to Nitrile
A solution of 4-chloro-5,8-difluoroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like formic acid is treated with hydroxylamine hydrochloride (1.1 eq).
The mixture is heated to reflux for 2-4 hours to form the oxime.
The oxime is then dehydrated to the nitrile by heating with a dehydrating agent like acetic anhydride or thionyl chloride.
The final product, 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, is isolated and purified.
Reaction Workflow
Caption: Proposed workflow for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile via the Vilsmeier-Haack reaction.
Generally good to excellent for both steps, but can vary.
Yields for Vilsmeier-Haack on similar substrates are often good (60-90%).[7] Nitrile formation yields can vary.
Reaction Conditions
High temperatures for cyclization (240-250°C).
Moderate temperatures for cyclization (80-90°C).
Reagent Safety
Diphenyl ether is a high-boiling, relatively inert solvent. POCl₃ is corrosive and reacts violently with water.
POCl₃ is corrosive. Hydroxylamine is a potential explosive.
Scalability
The high-temperature cyclization can be challenging to scale up.
Vilsmeier-Haack reactions are generally scalable.
Versatility
Well-established for a wide range of substituted anilines.
Primarily for formylation and cyclization of activated aromatics.
Conclusion
Both the Gould-Jacobs and the Vilsmeier-Haack approaches present viable pathways for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. The Gould-Jacobs method is a more traditional and well-documented route for quinoline synthesis, offering predictability. However, the high-temperature cyclization step may pose scalability challenges.
The Vilsmeier-Haack route, while requiring an additional step for the conversion of the aldehyde to the nitrile, operates under milder cyclization conditions and may be more amenable to large-scale production. The choice between these methods will depend on the specific requirements of the researcher, including available equipment, scale of synthesis, and desired purity of the final product. Further experimental validation of the proposed Vilsmeier-Haack route for this specific substrate is recommended to fully assess its efficiency and robustness.
References
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
Wikipedia. Gould–Jacobs reaction.
Indian Chemical Society.
ResearchGate.
Semantic Scholar.
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
International Journal of Chemical Studies.
PMC. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
PubMed.
ResearchGate.
ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
Frontiers in Chemistry.
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
BenchChem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
Name Reactions in Organic Synthesis. Gould-Jacobs Reaction.
PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
PMC.
ResearchGate.
Google Patents.
ResearchGate. Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into other derivatives. Indian Journal of Chemistry - Section B.
PubMed Central. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.
comparing the efficacy of different synthesis routes for difluoroquinolines
Executive Summary: The Fluorine Imperative In modern drug discovery, the quinoline scaffold remains a "privileged structure," yet its metabolic liability (susceptibility to oxidative metabolism at C2/C3) often necessitat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Imperative
In modern drug discovery, the quinoline scaffold remains a "privileged structure," yet its metabolic liability (susceptibility to oxidative metabolism at C2/C3) often necessitates bioisosteric replacement. The introduction of fluorine—specifically the difluoro- motif—serves a dual purpose: it blocks metabolic hotspots (C-H oxidation) and modulates lipophilicity (
) without imposing significant steric penalties.[1]
This guide objectively compares the three dominant synthetic architectures for accessing difluoroquinolines:
De Novo Cyclization (The Building Block Approach): High regiofidelity, best for scale-up.[1]
Direct C-H Fluorination (The Late-Stage Approach): High diversity, best for SAR exploration.[1]
Radical Difluoroalkylation (The Minisci Approach): Best for appending difluoroalkyl side chains.[1]
Comparative Analysis of Synthesis Routes
Route A: De Novo Cyclization (Building Block Strategy)
This route relies on the condensation of pre-fluorinated anilines with 1,3-dicarbonyls (Combes/Knorr synthesis) or the cyclization of fluorinated esters.
Mechanism: Acid-catalyzed condensation followed by electrophilic aromatic substitution (cyclization).[1]
Best For: Manufacturing specific isomers (e.g., 5,7-difluoroquinoline) with 100% regiochemical certainty.[1]
Limitation: Requires commercially available fluorinated anilines; harsh acidic conditions (polyphosphoric acid or H₂SO₄) can degrade sensitive functional groups.[1]
Route B: Direct Electrophilic C-H Fluorination (Late-Stage Functionalization)
Utilizing N-F reagents (Selectfluor) under radical or ionic conditions to install fluorine directly onto the quinoline core.[1] Recent advances utilize photoredox catalysis to overcome the electron-deficient nature of the pyridine ring.[1]
Mechanism: Single Electron Transfer (SET) generating a radical cation intermediate, followed by fluoride transfer.[1][2]
Best For: Rapid diversification of existing quinoline libraries (Late-Stage Functionalization).[1]
Limitation: Regioselectivity is governed by electronic bias (often C3 or C5/C8), leading to isomeric mixtures that require HPLC separation.[1]
Instead of fluorinating the ring carbons directly, this route appends a difluoroalkyl group (e.g.,
or ) to the heteroaromatic core using sulfinates or carboxylic acids as radical precursors.[1]
Mechanism: Generation of a nucleophilic difluoroalkyl radical which attacks the protonated (electron-deficient) quinoline.[1]
Best For: Introducing bioisosteric "linkers" or side chains.[1]
Performance Metrics & Data Comparison
Metric
Route A: De Novo Cyclization
Route B: Direct C-H Fluorination
Route C: Radical Alkylation
Regioselectivity
High (>98%) (Dictated by starting material)
Moderate (Electronic/Steric dependent)
Moderate (C2/C4 preference)
Yield (Avg)
75–92%
40–65%
50–70%
Atom Economy
Moderate (Loss of H₂O/ROH)
High (Direct replacement)
Low (Stoichiometric oxidants/acids)
Operational Safety
High (Standard thermal chemistry)
Moderate (Selectfluor is shock-stable but expensive)
Moderate (Peroxides often used)
Scalability
Excellent (Kilogram ready)
Poor (Photoredox limits scale-up)
Good
Key Reagents
Fluoroanilines, 1,3-Dicarbonyls
Selectfluor, Photocatalyst (Ru/Ir)
Zn(SO₂CF₂H)₂, K₂S₂O₈
Detailed Experimental Protocol
Selected Method: Photochemical C-H Fluorination (Route B)
This protocol is selected for its relevance to modern medicinal chemistry teams requiring rapid access to fluorinated analogs without de novo synthesis.[1] It utilizes a "concerted nucleophilic fluorination" strategy via electron transfer.[1]
Target: 3-Fluoroquinoline / 3,3-Difluoro-1,2,3,4-tetrahydroquinoline (derivative dependent).[1]
Reference Basis: J. Am. Chem. Soc.[1][3] 2023 methodology for azaarene fluorination.[1][4]
Additives: Phosphate buffer (pH 7.0) to mitigate HF generation.
Step-by-Step Workflow:
Setup: In a Pyrex or quartz reaction tube equipped with a magnetic stir bar, charge the Quinoline substrate (0.5 mmol), Selectfluor (354 mg, 1.0 mmol), and the photocatalyst (0.025 mmol).
Solvation: Add degassed MeCN (4.5 mL) and Water (0.5 mL). The presence of water is critical to solubilize Selectfluor and facilitate the proton-coupled electron transfer (PCET).[1]
Irradiation: Seal the tube under an inert atmosphere (N₂ or Ar). Irradiate with 365 nm LEDs at ambient temperature (fan cooling recommended to maintain
) for 12–18 hours.
Observation: The reaction mixture may turn slightly yellow/amber.[1]
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). Isomers (e.g., C3 vs C6 fluoro) often require slow gradients (0-20% EtOAc).[1]
Critical Control Point: Monitor the consumption of Selectfluor via KI-starch paper (oxidizer test). If Selectfluor is consumed but starting material remains, add a second portion (0.5 equiv) and continue irradiation.[1]
Mechanistic Visualization
The following diagram illustrates the Electron-Transfer-Enabled Concerted Nucleophilic Fluorination mechanism, distinguishing it from traditional electrophilic fluorination.
Caption: Mechanistic pathway for Photoredox C-H Fluorination. The cycle relies on Single Electron Transfer (SET) to generate a radical cation, enabling nucleophilic attack by the fluoride source.
Strategic Decision Matrix
Use this workflow to select the optimal synthesis route for your specific drug development stage.
Caption: Decision matrix for selecting the synthesis route based on regiochemical requirements and available starting materials.
References
Selective Direct Fluorination of Quinoline Derivatives.
Source: ResearchGate.[1][5][6][7][8]
URL:[Link]
Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.
Source: Journal of the American Chemical Society (ACS).[1]
URL:[Link][1]
Palladium-Catalyzed Intramolecular C–H Difluoroalkylation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles.
Source: National Institutes of Health (PMC).[1]
URL:[Link]
A Palladium(0)-Catalyzed C4 Site-Selective C-H Difluoroalkylation of Isoquinolin-1(2H)-Ones.
Source: Advanced Synthesis & Catalysis (via ResearchGate).[1][5]
URL:[Link]
Navigating the Therapeutic Potential of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile: A Comparative Guide to In Vitro and In Vivo Activity
Disclaimer: Direct experimental data on the in vitro and in vivo activities of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is not extensively available in the public domain. This guide, therefore, presents a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: Direct experimental data on the in vitro and in vivo activities of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is not extensively available in the public domain. This guide, therefore, presents a comprehensive comparative analysis based on the well-documented activities of structurally analogous compounds, particularly 4-anilinoquinoline-3-carbonitrile derivatives, which are established as potent kinase inhibitors. This approach allows for a scientifically grounded projection of the potential biological profile and a framework for the evaluation of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile.
Introduction: The Quinoline-3-Carbonitrile Scaffold in Drug Discovery
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a cyano group at the 3-position and specific halogenation patterns can profoundly influence the biological activity of these molecules. While 4-Chloro-5,8-difluoroquinoline-3-carbonitrile itself is a relatively understudied compound, its structural similarity to a class of potent anti-cancer agents, the 4-anilinoquinoline-3-carbonitriles, provides a strong rationale for investigating its potential as a kinase inhibitor. These analogs have been extensively shown to target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key players in many human cancers.[1][2][3] This guide will, therefore, extrapolate from the known characteristics of these analogs to build a predictive comparison of the likely in vitro and in vivo performance of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile.
Postulated Mechanism of Action: Targeting the EGFR/HER2 Signaling Axis
The primary mechanism of action for many 4-anilinoquinoline-3-carbonitrile derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and HER2.[1][3] These receptors are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5][6] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled cell growth.
The quinoline-3-carbonitrile scaffold acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and HER2 and preventing the phosphorylation of downstream substrates.[2] This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their survival.[3]
Caption: Proposed mechanism of action targeting the EGFR/HER2 signaling pathway.
In Vitro Activity Profile: From Enzyme to Cell
The initial assessment of a compound's therapeutic potential begins with a series of in vitro assays. These cell-free and cell-based experiments provide crucial information on target engagement, potency, and cellular effects.
Enzymatic Assays: Direct Target Inhibition
The first step is to determine if the compound directly inhibits the kinase activity of its putative targets, EGFR and HER2. This is typically achieved through enzymatic assays that measure the phosphorylation of a substrate in the presence of the purified kinase and ATP.
Representative Data for 4-Anilinoquinoline-3-Carbonitrile Analogs:
Compound Reference
Target Kinase
IC50 (nM)
Analog 1
EGFR
15
Analog 1
HER2
85
Analog 2
EGFR
0.32
Analog 3
EGFR
31
Data synthesized from related 4-anilinoquinoline and 4-anilinoquinazoline compounds for illustrative purposes.[7]
This protocol is based on the principle of measuring the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a compound can be quantified.
Caption: Workflow for an in vitro kinase inhibition assay.
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compound in DMSO.
Reaction Setup: In a 96-well plate, add the purified recombinant EGFR or HER2 enzyme to the kinase buffer.
Compound Addition: Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Initiation of Reaction: Add a mixture of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide) to all wells to start the kinase reaction.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
Detection: Add a reagent that detects the amount of ATP remaining in the well. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production, a direct product of the kinase reaction.[8]
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Following confirmation of direct enzyme inhibition, the next critical step is to evaluate the compound's effect on cancer cells that are known to be driven by EGFR or HER2 signaling.
Representative Data for 4-Anilinoquinoline-3-Carbonitrile Analogs against Cancer Cell Lines:
Compound Reference
Cell Line
IC50 (µM)
Compound 6d
SK-BR-3 (HER2+)
1.930
Compound 6d
A431 (EGFR high)
1.893
Compound 1f
HeLa
10.18
Compound 1f
BGC823
8.32
Compound 2i
BGC823
4.65
Data from studies on 4-anilinoquinoline-3-carbonitrile derivatives.[3][8]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Cell Seeding: Seed cancer cells (e.g., A431, SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Activity Profile: From Bench to Preclinical Models
Positive in vitro results provide the justification for progressing a compound to more complex and resource-intensive in vivo studies. These experiments in living organisms are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a systemic context.
Xenograft Models: Efficacy in a Living System
The most common preclinical model for evaluating anticancer agents involves the use of human tumor xenografts in immunocompromised mice.[12][13] These models allow for the assessment of a compound's ability to inhibit tumor growth in vivo.
Experimental Protocol: Subcutaneous Xenograft Model
Caption: Workflow for an in vivo subcutaneous xenograft study.
Cell Implantation: Inject a suspension of human cancer cells (e.g., A431 or SK-BR-3) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
Group Assignment: Randomize the mice into treatment and control groups.
Dosing: Administer the test compound via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The control group receives the vehicle. One study on an allosteric EGFR inhibitor used a daily oral dosing of 100 mg/kg.[13]
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition (TGI).
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful drug candidate will exhibit a strong correlation between its in vitro potency and its in vivo efficacy. However, discrepancies are common and provide valuable insights.
High in vitro activity, low in vivo efficacy: This could indicate poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor distribution to the tumor site. The clinical pharmacokinetics of 4-anilinoquinazolines, for instance, show moderate oral absorption and extensive metabolism.[15]
Moderate in vitro activity, high in vivo efficacy: This might suggest the formation of active metabolites in vivo or that the compound has additional mechanisms of action not captured by the initial in vitro assays.
Toxicity: In vivo studies are crucial for identifying potential toxicities that are not apparent in in vitro cell cultures.
Conclusion
While direct experimental evidence for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is pending, the extensive research on its structural analogs provides a robust framework for predicting its biological activities. It is highly plausible that this compound will exhibit inhibitory activity against EGFR and/or HER2 kinases. The in vitro assays described herein, from enzymatic to cell-based platforms, are the foundational steps to confirm this hypothesis and quantify its potency. Subsequent in vivo evaluation in xenograft models will be the ultimate test of its therapeutic potential, providing critical data on efficacy and safety. The translation from in vitro promise to in vivo success is a complex journey, but the systematic approach outlined in this guide provides a clear and scientifically rigorous path for the evaluation of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile and other novel kinase inhibitors.
References
Wissner, A., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 43(17), 3244-3256. [Link]
JoVE. (2023). Drug Screening of patient derived Tumor Xenografts | Protocol Preview. [Link]
Fry, D. W. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Opinion in Investigational Drugs, 3(4), 578-585. [Link]
Zhang, Y., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]
Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(1), 1-6. [Link]
Tentler, J. J., et al. (2012). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 823, 215-231. [Link]
Drewry, D. H., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters, 8(12), 1259-1264. [Link]
Scott, J. D., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS Medicinal Chemistry Letters, 13(5), 785-791. [Link]
Iqbal, N., & Iqbal, N. (2024). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers, 16(7), 1378. [Link]
Fiebig, H. H., et al. (1990). Combined In Vitro/In Vivo Test Procedure with Human Tumor Xenografts for New Drug Development. Contributions to Oncology, 37, 321-333. [Link]
Zhang, X., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1469. [Link]
ResearchGate. HER2 signaling diagram. HER2 is at the center of EGFR signaling at the... [Link]
BioRender. HER2/EGFR Signaling Pathway in Breast Cancer. [Link]
Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1525, 15-25. [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
Li, J., et al. (2011). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical Pharmacokinetics, 50(5), 283-298. [Link]
Moasser, M. M. (2007). The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. Oncogene, 26(45), 6469-6487. [Link]